molecular formula C62H75N11O9S B12297329 SNIPER(ABL)-058

SNIPER(ABL)-058

Cat. No.: B12297329
M. Wt: 1150.4 g/mol
InChI Key: TVHMRPZDSBFQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SNIPER(ABL)-058 is a useful research compound. Its molecular formula is C62H75N11O9S and its molecular weight is 1150.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C62H75N11O9S

Molecular Weight

1150.4 g/mol

IUPAC Name

4-[[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C62H75N11O9S/c1-42-16-21-49(37-52(42)69-62-65-24-22-51(68-62)48-13-8-23-64-38-48)66-59(77)46-19-17-44(18-20-46)39-71-26-28-72(29-27-71)55(74)40-81-33-32-79-30-31-80-34-35-82-50-14-7-12-47(36-50)57(75)53-41-83-60(67-53)54-15-9-25-73(54)61(78)56(45-10-5-4-6-11-45)70-58(76)43(2)63-3/h7-8,12-14,16-24,36-38,41,43,45,54,56,63H,4-6,9-11,15,25-35,39-40H2,1-3H3,(H,66,77)(H,70,76)(H,65,68,69)

InChI Key

TVHMRPZDSBFQBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SNIPER(ABL)-058

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of SNIPER(ABL)-058, a novel targeted protein degrader. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Core Concept: Targeted Protein Degradation

This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a class of molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. Unlike traditional inhibitors that only block a protein's function, SNIPERs induce the complete degradation of the target protein, potentially offering a more profound and sustained therapeutic effect. This is particularly relevant for diseases driven by oncogenic proteins like BCR-ABL in Chronic Myeloid Leukemia (CML).

Molecular Architecture of this compound

This compound is a chimeric molecule comprising three key components connected by a polyethylene glycol linker:

  • A Target-Binding Ligand: Imatinib, a well-characterized inhibitor of the ABL kinase domain of the BCR-ABL oncoprotein.

  • An E3 Ubiquitin Ligase-Recruiting Ligand: An LCL161 derivative, which binds to the inhibitor of apoptosis proteins (IAPs).

  • A Linker: A polyethylene glycol chain that optimally positions the target protein and the E3 ligase for interaction.

Mechanism of Action: A Step-by-Step Breakdown

The primary mechanism of action of this compound involves the formation of a ternary complex between the BCR-ABL protein, this compound, and an IAP E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of BCR-ABL.

The process can be broken down into the following key steps:

  • Ternary Complex Formation: this compound simultaneously binds to the kinase domain of the BCR-ABL protein via its Imatinib moiety and to an IAP E3 ligase (specifically cIAP1 and XIAP) through its LCL161 derivative. This forms a transient ternary complex.[1]

  • Ubiquitination of BCR-ABL: The recruitment of the E3 ligase in close proximity to BCR-ABL facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BCR-ABL protein. This results in the formation of a polyubiquitin chain on BCR-ABL.

  • Proteasomal Recognition and Degradation: The polyubiquitinated BCR-ABL is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades BCR-ABL into smaller peptides, effectively eliminating it from the cell.

  • Recycling of this compound: After inducing the ubiquitination of a BCR-ABL molecule, this compound is released and can proceed to bind to another BCR-ABL and IAP molecule, acting catalytically to induce the degradation of multiple target proteins.

Signaling Pathway Diagram

SNIPER_ABL_058_Mechanism cluster_0 This compound Action cluster_1 Ubiquitin-Proteasome System cluster_2 Downstream Signaling Inhibition SNIPER This compound Ternary_Complex Ternary Complex (BCR-ABL :: SNIPER :: IAP) SNIPER->Ternary_Complex Binds BCR_ABL BCR-ABL Protein BCR_ABL->Ternary_Complex Binds IAP cIAP1 / XIAP (E3 Ubiquitin Ligase) IAP->Ternary_Complex Recruited Polyubiquitination Polyubiquitination of BCR-ABL Ternary_Complex->Polyubiquitination Catalyzes Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degradation of BCR-ABL Proteasome->Degradation Mediates Inhibition Inhibition Degradation->Inhibition Leads to pSTAT5 Phospho-STAT5 Cell_Proliferation Cell Proliferation & Survival pSTAT5->Cell_Proliferation pCrkL Phospho-CrkL pCrkL->Cell_Proliferation Inhibition->pSTAT5 Inhibition->pCrkL

Caption: Mechanism of this compound-induced BCR-ABL degradation and downstream signaling inhibition.

Quantitative Data Summary

The efficacy of this compound and related compounds is typically quantified by their DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein in a given cell line.

CompoundTarget LigandIAP LigandLinkerDC50 (BCR-ABL)Cell Line(s)Reference
This compound ImatinibLCL161 derivativePEG10 µMK562, KU812[1][2][3][4]
SNIPER(ABL)-013GNF5BestatinAlkyl20 µMNot Specified[4]
SNIPER(ABL)-015GNF5MV-1Alkyl5 µMNot Specified[2]
SNIPER(ABL)-024GNF5LCL161 derivativePEG5 µMNot Specified[3][4]
SNIPER(ABL)-033HG-7-85-01LCL161 derivativePEG0.3 µMNot Specified[3]
SNIPER(ABL)-039DasatinibLCL161 derivativePEG10 nMNot Specified[3]
SNIPER(ABL)-044HG-7-85-01BestatinAlkyl10 µMNot Specified[4]
SNIPER(ABL)-050ImatinibMV-1AlkylNot SpecifiedNot Specified[4]
SNIPER(ABL)-062Allosteric InhibitorcIAP1 ligandPEGPotent degradationNot Specified[3]

Downstream Signaling Consequences

The degradation of BCR-ABL by this compound leads to the inhibition of its downstream signaling pathways, which are crucial for the survival and proliferation of CML cells. Key downstream effects include:

  • Reduced Phosphorylation of STAT5 and CrkL: BCR-ABL is a constitutively active tyrosine kinase that phosphorylates and activates several downstream substrates, including STAT5 and CrkL. Treatment with this compound results in a significant reduction in the phosphorylation levels of these proteins.[1]

  • Inhibition of Cell Proliferation: By degrading BCR-ABL and inhibiting its downstream signaling, this compound effectively suppresses the growth of BCR-ABL-positive CML cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Culture
  • Cell Lines: K562 and KU812 human CML cell lines are commonly used.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Protein Degradation

This technique is used to quantify the levels of BCR-ABL and other proteins of interest following treatment with this compound.

  • Cell Lysis:

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-ABL, anti-phospho-STAT5, anti-phospho-CrkL, anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Immunoprecipitation for Ubiquitination Assay

This assay is used to demonstrate the ubiquitination of BCR-ABL induced by this compound.

  • Cell Treatment and Lysis:

    • Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

    • Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against BCR-ABL overnight at 4°C.

    • Add Protein A/G agarose or magnetic beads to pull down the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

    • Perform Western blotting as described above, using a primary antibody against ubiquitin to detect the polyubiquitin chains on BCR-ABL.

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on cell proliferation and viability.[5][6][7]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound.

  • MTT Addition:

    • After the desired incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Experimental Workflow Diagram

Experimental_Workflow cluster_CellCulture Cell Culture cluster_Treatment Treatment cluster_Analysis Analysis cluster_Protein Protein Level Analysis cluster_Viability Cell Viability Analysis Start Start with K562 or KU812 cells Culture Culture in RPMI-1640 + 10% FBS Start->Culture Treat Treat cells with This compound Culture->Treat Lysis Cell Lysis Treat->Lysis MTT MTT Assay Treat->MTT WesternBlot Western Blot for BCR-ABL Degradation Lysis->WesternBlot IP Immunoprecipitation for Ubiquitination Lysis->IP

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound represents a promising therapeutic strategy for CML by inducing the targeted degradation of the oncogenic driver protein, BCR-ABL. Its mechanism of action, centered on the recruitment of IAP E3 ligases to facilitate ubiquitination and proteasomal degradation, offers a distinct and potentially more effective approach than traditional kinase inhibition. The detailed experimental protocols provided in this guide serve as a resource for researchers seeking to further investigate and develop this and similar targeted protein degradation technologies.

References

SNIPER(ABL)-058: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNIPER(ABL)-058 is a novel heterobifunctional molecule designed as a specific and non-genetic inhibitor of apoptosis protein [IAP]-dependent protein eraser (SNIPER) to induce the degradation of the BCR-ABL fusion protein.[1] This oncoprotein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML).[1] this compound is a chimeric compound that conjugates the ABL kinase inhibitor Imatinib to a derivative of the IAP ligand LCL161 via a polyethylene glycol (PEG) linker.[1] By hijacking the cellular ubiquitin-proteasome system, this compound offers a potential therapeutic strategy for CML, including cases that have developed resistance to traditional kinase inhibitors.[1] This document provides a detailed overview of the technical aspects of this compound, including its mechanism of action, quantitative performance data, and the experimental protocols utilized for its characterization.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives aberrant cell proliferation and survival. While tyrosine kinase inhibitors (TKIs) like Imatinib have revolutionized CML treatment, drug resistance remains a clinical challenge.

Targeted protein degradation has emerged as a promising therapeutic modality to overcome the limitations of traditional enzyme inhibition. This compound is a key example of this approach, designed to eliminate the BCR-ABL oncoprotein rather than merely inhibiting its enzymatic activity.

Molecular Composition and Structure

This compound is a heterobifunctional molecule with three key components:

  • Target-binding Ligand: Imatinib, a well-characterized inhibitor that specifically binds to the kinase domain of the ABL protein.

  • E3 Ligase-recruiting Ligand: A derivative of LCL161, which is a ligand for the inhibitor of apoptosis protein (IAP) family of E3 ubiquitin ligases.[1]

  • Linker: A polyethylene glycol (PEG) linker that connects the Imatinib and LCL161 derivative moieties, with an optimized length to facilitate the formation of a productive ternary complex between BCR-ABL and an IAP E3 ligase.[1]

Mechanism of Action

This compound functions by inducing the proximity of the BCR-ABL protein to IAP E3 ubiquitin ligases, specifically cIAP1 and XIAP.[1] This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the BCR-ABL substrate, leading to its polyubiquitination. The polyubiquitinated BCR-ABL is then recognized and degraded by the 26S proteasome.

BCR_ABL BCR-ABL SNIPER This compound BCR_ABL->SNIPER Proteasome 26S Proteasome BCR_ABL->Proteasome Recognition & Degradation IAP cIAP1/XIAP (E3 Ligase) SNIPER->IAP IAP->BCR_ABL E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer Ub Ubiquitin E1->Ub E2->IAP Degradation Degraded BCR-ABL (Peptides) Proteasome->Degradation start Cell Treatment with This compound lysis Cell Lysis start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane (e.g., PVDF) sds->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-BCR-ABL, anti-pSTAT5, anti-pCrkL, anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis start Co-transfection of cells with plasmids for His-tagged Ubiquitin and BCR-ABL treatment Treatment with This compound and proteasome inhibitor (e.g., MG132) start->treatment lysis Cell Lysis under Denaturing Conditions treatment->lysis ip Immunoprecipitation of BCR-ABL lysis->ip wash Wash Beads ip->wash elution Elution of Immunoprecipitated Proteins wash->elution wb Western Blot with anti-His antibody to detect ubiquitinated BCR-ABL elution->wb end Analysis wb->end cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival (Anti-apoptosis) PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation JAK_STAT->Survival SNIPER This compound SNIPER->BCR_ABL Degradation

References

SNIPER(ABL)-058: A Technical Overview of a Novel BCR-ABL Protein Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNIPER(ABL)-058 is a novel chimeric molecule designed for the targeted degradation of the BCR-ABL oncoprotein, a key driver in Chronic Myeloid Leukemia (CML). As a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), it represents a promising therapeutic strategy, particularly in the context of resistance to conventional tyrosine kinase inhibitors. This document provides a comprehensive technical guide to the discovery, mechanism of action, and development of this compound, consolidating available data, outlining experimental methodologies, and visualizing key pathways and workflows.

Introduction and Discovery

This compound emerged from research focused on developing protein degraders as an alternative to small molecule inhibitors for treating CML. The core concept behind SNIPER technology is to hijack the cellular ubiquitin-proteasome system to induce the degradation of a target protein. These chimeric molecules are engineered to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby bringing them into close proximity and triggering the ubiquitination and subsequent proteasomal degradation of the target.

This compound is a heterobifunctional molecule that conjugates the ABL kinase inhibitor Imatinib with a derivative of LCL161, a ligand for the Inhibitor of Apoptosis Protein (IAP) family of E3 ligases, through a polyethylene glycol (PEG) linker.[1] This design allows this compound to specifically target the BCR-ABL protein for degradation.

Mechanism of Action

The mechanism of action of this compound involves the formation of a ternary complex between the SNIPER molecule, the BCR-ABL target protein, and an IAP E3 ligase.[1] Specifically, the Imatinib moiety of this compound binds to the kinase domain of BCR-ABL, while the LCL161 derivative moiety recruits IAP E3 ligases, primarily cIAP1 (cellular inhibitor of apoptosis protein 1) and XIAP (X-linked inhibitor of apoptosis protein).[1] This proximity induces the poly-ubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome. The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, which are critical for the survival and proliferation of CML cells.[1]

SNIPER_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation SNIPER This compound BCR_ABL BCR-ABL Oncoprotein SNIPER->BCR_ABL Binds (Imatinib moiety) IAP cIAP1 / XIAP (E3 Ligase) SNIPER->IAP Recruits (LCL161 moiety) Proteasome 26S Proteasome BCR_ABL->Proteasome Targeted for Degradation IAP->BCR_ABL Ubiquitination Proteasome->BCR_ABL Degrades Ub Ubiquitin

Mechanism of Action of this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound and a closely related compound, SNIPER(ABL)-039. It is important to note that specific IC50 values for this compound binding to ABL and IAPs are not publicly available; the values for SNIPER(ABL)-039, which utilizes Dasatinib instead of Imatinib, are provided for comparative context.

CompoundTargetAssayValueReference
This compound BCR-ABLDegradation (DC50)10 µM[2][3][4][5][6]
SNIPER(ABL)-039ABLInhibition (IC50)0.54 nM
SNIPER(ABL)-039cIAP1Inhibition (IC50)10 nM
SNIPER(ABL)-039cIAP2Inhibition (IC50)12 nM
SNIPER(ABL)-039XIAPInhibition (IC50)50 nM

Signaling Pathway

The degradation of BCR-ABL by this compound leads to the downregulation of its downstream signaling pathways, which are crucial for the malignant phenotype of CML cells. Key among these are pathways involving STAT5 (Signal Transducer and Activator of Transcription 5) and CrkL (Crk-like protein). The phosphorylation of these downstream substrates is inhibited following the reduction of BCR-ABL levels.[1]

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates CrkL CrkL BCR_ABL->CrkL Phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pCrkL p-CrkL CrkL->pCrkL pCrkL->Proliferation SNIPER This compound SNIPER->BCR_ABL Induces Degradation

Impact of this compound on BCR-ABL Signaling.

Experimental Protocols

While specific, detailed protocols for the synthesis and evaluation of this compound are not fully available in the public domain, this section outlines the general methodologies employed in the development and characterization of similar SNIPER compounds.

Synthesis of this compound

The synthesis of this compound involves the chemical conjugation of an Imatinib derivative to an LCL161 derivative via a polyethylene glycol (PEG) linker.[1] This is typically achieved through multi-step organic synthesis.

General Steps:

  • Functionalization of Imatinib: A derivative of Imatinib is prepared with a reactive functional group suitable for linker conjugation.

  • Functionalization of LCL161: Similarly, the LCL161 derivative is modified to possess a complementary reactive group.

  • Linker Synthesis: A PEG linker of optimized length is synthesized with appropriate functional groups at its termini.

  • Conjugation: The functionalized Imatinib, LCL161 derivative, and PEG linker are reacted together, often in a stepwise manner, to form the final this compound molecule.

  • Purification: The final product is purified using standard techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity.

In Vitro Evaluation of BCR-ABL Degradation

The primary in vitro assay to assess the efficacy of this compound is to measure the degradation of the BCR-ABL protein in a relevant cell line, such as K562, which is a human CML cell line that expresses BCR-ABL.

Western Blotting Protocol:

  • Cell Culture and Treatment: K562 cells are cultured in appropriate media and then treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BCR-ABL. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of BCR-ABL degradation relative to the loading control.

Cell Viability Assay

To assess the functional consequence of BCR-ABL degradation, cell viability assays are performed on CML cell lines treated with this compound.

MTT or MTS Assay Protocol:

  • Cell Seeding: K562 cells are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a set period (e.g., 72 hours).

  • Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • Solubilization and Measurement: A solubilization solution is added (for MTT), and the absorbance is read on a plate reader at the appropriate wavelength. The absorbance is proportional to the number of viable cells.

Experimental and Developmental Workflow

The development of this compound follows a logical progression from design and synthesis to preclinical evaluation.

Experimental_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation A1 Rational Design: - Imatinib (ABL binder) - LCL161 derivative (IAP ligand) - PEG linker A2 Organic Synthesis A1->A2 A3 Purification & Characterization A2->A3 B1 BCR-ABL Degradation Assay (Western Blot in K562 cells) A3->B1 B2 Cell Viability Assay (e.g., MTT in CML cell lines) B1->B2 B3 Downstream Signaling Analysis (p-STAT5, p-CrkL) B1->B3 C1 Pharmacokinetics & Pharmacodynamics B2->C1 C2 Efficacy in CML Mouse Models C1->C2 C3 Toxicity Studies C2->C3

General workflow for the development of this compound.

Future Directions and Conclusion

This compound represents a significant advancement in the field of targeted protein degradation for cancer therapy. Its ability to induce the degradation of BCR-ABL offers a distinct and potentially more durable mechanism of action compared to traditional kinase inhibition. Future research will likely focus on optimizing the pharmacokinetic properties of this compound to improve its in vivo efficacy and safety profile. Further studies are also warranted to explore its potential in overcoming various forms of TKI resistance in CML. The development of this compound underscores the promise of the SNIPER technology platform for creating novel therapeutics against challenging oncology targets. As of now, in vivo efficacy data for this compound has not been made publicly available.

References

An In-depth Technical Guide to SNIPER(ABL)-058 for BCR-ABL Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SNIPER(ABL)-058, a novel heterobifunctional molecule designed to induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver of Chronic Myeloid Leukemia (CML). This document details the mechanism of action, quantitative performance, and the experimental protocols utilized in its characterization.

Introduction to this compound

This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of molecules that leverage the cell's own ubiquitin-proteasome system to eliminate target proteins. It is a chimeric molecule composed of three key components:

  • A BCR-ABL Ligand: Imatinib, a well-established tyrosine kinase inhibitor (TKI), serves as the "warhead" that specifically binds to the BCR-ABL protein.

  • An E3 Ligase Ligand: A derivative of LCL161, which is a ligand for the Inhibitor of Apoptosis Proteins (IAPs).[1] This moiety recruits the E3 ubiquitin ligases cIAP1 and XIAP.

  • A Linker: A polyethylene glycol (PEG) linker connects the imatinib and LCL161 derivative components, optimizing the spatial orientation for the formation of a ternary complex between BCR-ABL and the E3 ligase.[1]

By bringing the E3 ligase into close proximity with BCR-ABL, this compound facilitates the ubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome. This approach offers a potential therapeutic strategy to overcome resistance to traditional TKIs.[1]

Mechanism of Action

The primary mechanism of this compound involves the formation of a ternary complex between the BCR-ABL protein, this compound, and an IAP E3 ubiquitin ligase (cIAP1 or XIAP). This proximity induces the E3 ligase to transfer ubiquitin molecules to the BCR-ABL protein. The resulting polyubiquitinated BCR-ABL is then recognized and degraded by the proteasome.[1] Mechanistic studies have confirmed that the degradation of BCR-ABL by SNIPER molecules is dependent on the ubiquitin-proteasome system and involves both cIAP1 and XIAP.

SNIPER_Mechanism cluster_cell Cellular Environment BCR_ABL BCR-ABL Protein Ternary_Complex Ternary Complex (BCR-ABL - SNIPER - IAP) BCR_ABL->Ternary_Complex Binds to Imatinib moiety SNIPER_058 This compound SNIPER_058->Ternary_Complex IAP cIAP1/XIAP E3 Ligase IAP->Ternary_Complex Binds to LCL161 moiety Ub_BCR_ABL Polyubiquitinated BCR-ABL Ternary_Complex->Ub_BCR_ABL Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_BCR_ABL->Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Diagram 1: Mechanism of this compound mediated BCR-ABL degradation.

Quantitative Data

The efficacy of this compound and related compounds has been assessed through various quantitative measures, primarily the half-maximal degradation concentration (DC50) and half-maximal growth inhibitory concentration (IC50).

BCR-ABL Degradation

The DC50 value represents the concentration of a compound required to degrade 50% of the target protein. This compound induces the degradation of BCR-ABL with a DC50 of 10 µM in K562 cells after a 24-hour treatment.[2] The degradation is specific to BCR-ABL, as other cellular proteins are not significantly affected. The table below compares the DC50 values of this compound with other SNIPER(ABL) compounds incorporating different ABL inhibitors and IAP ligands.

CompoundABL InhibitorIAP LigandDC50 (µM) for BCR-ABL Degradation
This compound Imatinib LCL161 derivative 10 [2][3][4]
SNIPER(ABL)-049ImatinibBestatin100[2]
SNIPER(ABL)-050ImatinibMV-1> 10[2]
SNIPER(ABL)-013GNF5Bestatin20[2]
SNIPER(ABL)-015GNF5MV-15[2]
SNIPER(ABL)-024GNF5LCL161 derivative5[2]
SNIPER(ABL)-033HG-7-85-01LCL161 derivative0.3[2]
SNIPER(ABL)-019DasatinibMV-10.3[2]
SNIPER(ABL)-039DasatinibLCL161 derivative0.01[3]

Data obtained from studies in K562 cells.

Cellular Activity

While specific IC50 values for this compound are not detailed in the primary literature, the more potent analog, SNIPER(ABL)-39, which has a DC50 of 10 nM, exhibits a growth inhibitory IC50 of approximately 10 nM in CML cell lines (K562, KCL-22, and KU812). This suggests a strong correlation between BCR-ABL degradation and the inhibition of cancer cell proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of this compound.

Cell Culture
  • Cell Lines: K562 and KU812 (human CML cell lines).

  • Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for BCR-ABL Degradation

This protocol is used to determine the extent of BCR-ABL protein degradation following treatment with this compound.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow Cell_Culture 1. Cell Culture (K562 or KU812 cells) Treatment 2. Treatment (this compound at various concentrations) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE (Separation of proteins by size) Protein_Quant->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-BCR, anti-ABL, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis (Quantify band intensity) Detection->Analysis

Diagram 2: Experimental workflow for Western Blotting analysis.
  • Cell Seeding: Seed K562 or KU812 cells in 6-well plates at a density of 1 x 10^6 cells/well.

  • Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours.

  • Cell Lysis: Harvest cells by centrifugation and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and perform electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCR (or ABL), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the BCR-ABL signal to the loading control.

shRNA-mediated Knockdown of cIAP1 and XIAP

This protocol is used to confirm the involvement of cIAP1 and XIAP in this compound-mediated degradation.

  • shRNA Transduction: Transduce K562 cells with lentiviral particles containing shRNAs targeting cIAP1, XIAP, or a non-targeting control.

  • Selection: Select for transduced cells using puromycin (1-2 µg/mL) for 48-72 hours.

  • Knockdown Confirmation: Confirm the knockdown of cIAP1 and XIAP by Western blotting.

  • SNIPER Treatment: Treat the knockdown and control cells with this compound (e.g., 10 µM) for 24 hours.

  • Analysis: Assess the degradation of BCR-ABL by Western blotting as described in section 4.2. A reduction in BCR-ABL degradation in the knockdown cells compared to the control cells indicates the involvement of the targeted IAP.

Cycloheximide Chase Assay

This assay is used to determine the effect of this compound on the half-life of the BCR-ABL protein.

  • Cell Treatment: Treat K562 cells with a protein synthesis inhibitor, cycloheximide (CHX; 10 µg/mL), in the presence or absence of this compound (e.g., 30 nM for a more potent analog like SNIPER(ABL)-39).

  • Time Course: Harvest cells at various time points after treatment (e.g., 0, 2, 4, 6, 8 hours).

  • Analysis: Analyze the levels of BCR-ABL protein at each time point by Western blotting. A faster decrease in the BCR-ABL protein level in the presence of this compound indicates an accelerated degradation rate.

Signaling Pathway Analysis

BCR-ABL is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Key downstream effectors include STAT5 and CrkL. Treatment with this compound leads to the degradation of BCR-ABL, which in turn results in the decreased phosphorylation of these downstream targets.

BCR_ABL_Signaling cluster_pathway BCR-ABL Signaling Pathway and Inhibition cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) Degradation Degradation BCR_ABL->Degradation STAT5 STAT5 BCR_ABL->STAT5 CrkL CrkL BCR_ABL->CrkL SNIPER_058 This compound SNIPER_058->BCR_ABL Induces pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pCrkL p-CrkL CrkL->pCrkL Phosphorylation pCrkL->Proliferation

Diagram 3: BCR-ABL signaling pathway and the effect of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the conjugation of the imatinib and LCL161 derivative moieties via a PEG linker. The general steps include:

  • Synthesis of the Imatinib-linker intermediate: An appropriate derivative of imatinib is synthesized with a reactive group for linker conjugation.

  • Synthesis of the LCL161-linker intermediate: The LCL161 derivative is similarly prepared with a compatible reactive group.

  • Conjugation: The two intermediates are reacted together to form the final this compound molecule.

  • Purification: The final product is purified using techniques such as column chromatography and HPLC to ensure high purity.

Conclusion

This compound represents a promising targeted protein degrader for the treatment of CML. Its ability to induce the degradation of BCR-ABL through the recruitment of IAP E3 ligases provides a distinct mechanism of action compared to traditional tyrosine kinase inhibitors. This technical guide provides a foundational understanding of this compound's properties and the experimental approaches for its evaluation, serving as a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery. Further optimization of the SNIPER platform may lead to the development of even more potent and selective degraders for BCR-ABL and other oncogenic proteins.

References

The Core Principles of SNIPER Technology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser) technology represents a novel and powerful strategy in the field of targeted protein degradation. This approach utilizes chimeric small molecules to hijack the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest, including those traditionally considered "undruggable."[1][2][] This technical guide provides a comprehensive overview of the core principles of SNIPER technology, detailing its mechanism of action, key molecular components, and the experimental protocols required for its successful implementation and validation.

Core Principles of SNIPER Technology

SNIPER technology is a subset of a broader class of molecules known as Proteolysis Targeting Chimeras (PROTACs).[4] What distinguishes SNIPERs is their specific recruitment of the Inhibitor of Apoptosis Proteins (IAPs) as the E3 ubiquitin ligases to mediate the degradation of a target protein.[2][]

The fundamental principle of SNIPER technology lies in the design of heterobifunctional molecules. These molecules consist of three key components:

  • A ligand for the protein of interest (POI): This component specifically binds to the target protein that is intended for degradation. The choice of this ligand is crucial for the selectivity of the SNIPER molecule.

  • A ligand for an Inhibitor of Apoptosis Protein (IAP): This moiety recruits an IAP E3 ubiquitin ligase, such as cIAP1 or XIAP.[2][]

  • A linker: This chemical tether connects the POI ligand and the IAP ligand, enabling the formation of a ternary complex between the target protein, the SNIPER molecule, and the IAP.[4]

The formation of this ternary complex is the critical event that initiates the degradation process. By bringing the target protein into close proximity with the IAP E3 ligase, the SNIPER molecule facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[] This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.[]

The SNIPER-Mediated Degradation Signaling Pathway

The signaling cascade initiated by a SNIPER molecule involves a series of well-defined steps within the ubiquitin-proteasome system.

Ternary Complex Formation

The process begins with the SNIPER molecule simultaneously binding to the target protein and an IAP E3 ligase, forming a transient ternary complex. The stability and conformation of this complex are critical determinants of the efficiency of protein degradation.

Ubiquitination of the Target Protein

Once the ternary complex is formed, the RING finger domain of the IAP E3 ligase catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain, which serves as a degradation signal.

Proteasomal Degradation

The polyubiquitinated target protein is then recognized by the 26S proteasome. The proteasome is a large, multi-subunit protease complex responsible for degrading unwanted or damaged proteins. The 19S regulatory particle of the proteasome recognizes the polyubiquitin chain, unfolds the target protein, and translocates it into the 20S core particle, where it is degraded into small peptides.

Differential Degradation of IAPs

An interesting feature of SNIPERs is their ability to induce the degradation of not only the target protein but also the recruited IAPs, such as cIAP1 and XIAP.[6][7] The degradation of cIAP1 is often triggered by the binding of the IAP antagonist portion of the SNIPER, leading to autoubiquitination and subsequent degradation.[6][7] In contrast, the degradation of XIAP and the target protein typically requires the formation of the ternary complex.[6][7] This dual activity can be advantageous in cancer therapy, as many cancer cells overexpress IAPs to evade apoptosis.[]

Quantitative Data on SNIPER-Mediated Protein Degradation

The efficacy of SNIPER molecules is typically quantified by their half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax). The following tables summarize quantitative data for a selection of SNIPER molecules targeting various proteins.

SNIPER MoleculeTarget ProteinIAP LigandCell LineDC50 (nM)Dmax (%)Reference
SNIPER(ABL)-019BCR-ABLMV-1K562300Not Reported[8]
SNIPER(ER)-87ERαLCL161 derivativeMCF-73>90[8]
SNIPER-21CRABP-IIBestatinHT1080~1000Not Reported[7]
SNIPER-5BCR-ABLNot SpecifiedK562~100>80[7]
SNIPER-12BTKAminopyrazole derivativeTHP-1182Not Reported[7]
SNIPER MoleculeTarget ProteinTreatment Time (h)Concentration (µM)% DegradationReference
SNIPER-7BRD460.1>80[7]
SNIPER-7cIAP160.1>90[7]
SNIPER-7XIAP60.1~50[7]
SNIPER-34HDAC124Not SpecifiedSignificant[7]
SNIPER-34HDAC624Not SpecifiedSignificant[7]
SNIPER-34HDAC824Not SpecifiedSignificant[7]

Experimental Protocols

The development and validation of SNIPER molecules involve a series of well-defined experimental procedures.

General Synthesis of SNIPER Molecules

The synthesis of a SNIPER molecule is a multi-step process that involves the conjugation of the POI ligand and the IAP ligand through a suitable linker. A common strategy involves a convergent synthesis approach where the POI ligand and the IAP ligand are functionalized with reactive groups that can be coupled to a linker moiety. Solid-phase synthesis has also been employed for the rapid generation of SNIPER libraries with varying linker lengths and compositions.[9]

General Steps:

  • Functionalization of Ligands: Introduce a reactive functional group (e.g., amine, carboxylic acid, alkyne, azide) onto the POI ligand and the IAP ligand at a position that does not interfere with their binding to their respective target proteins.

  • Linker Synthesis: Synthesize a linker with complementary reactive groups at its termini. Polyethylene glycol (PEG) linkers of varying lengths are commonly used to provide solubility and flexibility.

  • Conjugation: React the functionalized POI ligand and IAP ligand with the bifunctional linker to form the final SNIPER molecule. Common conjugation chemistries include amide bond formation, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), and ether formation.

  • Purification and Characterization: Purify the synthesized SNIPER molecule using techniques such as high-performance liquid chromatography (HPLC) and characterize its identity and purity using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Western Blotting for Protein Degradation Analysis

Western blotting is the most common method to quantify the degradation of the target protein.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the SNIPER molecule or a vehicle control (e.g., DMSO) for a specified period (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels.

In Vivo Ubiquitination Assay

This assay is used to confirm that the SNIPER-mediated protein degradation is dependent on the ubiquitin-proteasome system.

Protocol:

  • Cell Transfection and Treatment: Co-transfect cells with plasmids expressing the target protein (e.g., with a FLAG or HA tag) and a tagged ubiquitin (e.g., His-ubiquitin). Treat the transfected cells with the SNIPER molecule and a proteasome inhibitor (e.g., MG132) for a few hours. The proteasome inhibitor is crucial to allow the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells under denaturing conditions (e.g., with a buffer containing SDS) to disrupt protein-protein interactions and inactivate deubiquitinating enzymes.

  • Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using an antibody against its tag (e.g., anti-FLAG or anti-HA antibody) conjugated to agarose beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze them by Western blotting using an antibody against the ubiquitin tag (e.g., anti-His or anti-ubiquitin antibody) to detect the polyubiquitinated target protein.

Visualizations

Signaling Pathway

SNIPER_Pathway cluster_SNIPER SNIPER Molecule cluster_Target Target Protein cluster_IAP IAP E3 Ligase cluster_Ubiquitination Ubiquitination Cascade cluster_Proteasome Proteasome Degradation SNIPER SNIPER Ternary_Complex Ternary Complex (POI-SNIPER-IAP) SNIPER->Ternary_Complex Binds POI Protein of Interest (POI) Proteasome 26S Proteasome POI->Proteasome Recognized and Degraded POI->Ternary_Complex Binds IAP IAP (cIAP1/XIAP) IAP->Ternary_Complex Binds E1 E1 Ubiquitin-Activating Enzyme Ub Ubiquitin E1->Ub Activates E2 E2 Ubiquitin-Conjugating Enzyme E2->Ternary_Complex Recruited Ub->E2 Transfers to Peptides Degraded Peptides Proteasome->Peptides Releases Ternary_Complex->POI Ubiquitinates SNIPER_Workflow cluster_Design SNIPER Design & Synthesis cluster_InVitro In Vitro Evaluation cluster_Mechanism Mechanism of Action cluster_Functional Functional Assays Design 1. Design SNIPER (POI Ligand, IAP Ligand, Linker) Synthesis 2. Chemical Synthesis & Purification Design->Synthesis Cell_Culture 3. Cell Culture Synthesis->Cell_Culture Treatment 4. SNIPER Treatment Cell_Culture->Treatment Western_Blot 5. Western Blot for Protein Degradation (DC50) Treatment->Western_Blot Ub_Assay 6. In Vivo Ubiquitination Assay Treatment->Ub_Assay Proteasome_Inhibition 7. Proteasome Inhibitor Rescue Experiment Treatment->Proteasome_Inhibition Cell_Viability 8. Cell Viability/Apoptosis Assays (e.g., MTT, Caspase) Treatment->Cell_Viability Downstream_Analysis 9. Downstream Pathway Analysis (e.g., qPCR, Reporter Assay) Cell_Viability->Downstream_Analysis IAP_Degradation cluster_SNIPER SNIPER Molecule cluster_cIAP1 cIAP1 Degradation cluster_XIAP_POI XIAP and POI Degradation SNIPER SNIPER IAP_Ligand IAP Ligand SNIPER->IAP_Ligand POI_Ligand POI Ligand SNIPER->POI_Ligand Ternary_Complex Ternary Complex (POI-SNIPER-XIAP) SNIPER->Ternary_Complex Forms cIAP1 cIAP1 IAP_Ligand->cIAP1 Binds cIAP1->cIAP1 cIAP1_Deg cIAP1 Degradation cIAP1->cIAP1_Deg Leads to XIAP XIAP XIAP->Ternary_Complex Forms XIAP_Deg XIAP Degradation XIAP->XIAP_Deg Leads to POI Protein of Interest POI->Ternary_Complex Forms POI_Deg POI Degradation POI->POI_Deg Leads to Ternary_Complex->XIAP Ubiquitinates Ternary_Complex->POI Ubiquitinates

References

An In-depth Technical Guide to SNIPER(ABL)-058 and IAP-mediated Ubiquitination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SNIPER(ABL)-058, a novel protein degrader targeting the oncogenic BCR-ABL protein. It delves into the core mechanism of action, which leverages the cellular ubiquitin-proteasome system through the recruitment of Inhibitor of Apoptosis Proteins (IAPs). This document details the underlying principles of IAP-mediated ubiquitination, presents quantitative data on the efficacy of this compound and related compounds, and provides detailed protocols for key experimental assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific concepts and methodologies discussed.

Introduction: The SNIPER Platform and Targeted Protein Degradation

Targeted protein degradation has emerged as a promising therapeutic modality, offering the potential to address diseases driven by aberrant proteins that are difficult to target with conventional inhibitors. The Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) platform represents a novel approach within this field. SNIPERs are chimeric molecules designed to induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal machinery.[1]

SNIPER molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] This design facilitates the formation of a ternary complex between the target protein, the SNIPER molecule, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

This guide focuses on this compound, a compound specifically designed to degrade the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[2]

The Core Mechanism: this compound and IAP-Mediated Ubiquitination

This compound is a heterobifunctional molecule that conjugates the ABL kinase inhibitor Imatinib with a derivative of LCL161, a ligand for the Inhibitor of Apoptosis Protein (IAP) family of E3 ubiquitin ligases.[2] This strategic design allows this compound to simultaneously bind to the BCR-ABL protein and recruit IAP E3 ligases, specifically cellular IAP1 (cIAP1) and X-linked IAP (XIAP).[2]

The recruitment of cIAP1 and XIAP to the BCR-ABL protein initiates the process of polyubiquitination. Ubiquitin, a small regulatory protein, is enzymatically attached to lysine residues on the target protein in a stepwise cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. The IAPs, acting as the E3 ligases in this context, catalyze the final step of transferring ubiquitin to the BCR-ABL protein. The resulting polyubiquitin chain serves as a recognition signal for the 26S proteasome, a large protein complex that degrades the tagged protein into smaller peptides.

The IAP Family of E3 Ubiquitin Ligases

The IAP family of proteins are characterized by the presence of one or more baculoviral IAP repeat (BIR) domains and a C-terminal RING (Really Interesting New Gene) finger domain, which confers E3 ubiquitin ligase activity. While initially identified for their role in apoptosis inhibition, IAPs are now recognized as key regulators of various cellular processes, including signal transduction and inflammation, primarily through their E3 ligase function.

Signaling Pathway of this compound Action

The mechanism of this compound-induced degradation of BCR-ABL can be visualized as a sequential process.

SNIPER_ABL_058_Mechanism cluster_ternary Ternary Complex Formation SNIPER This compound BCR_ABL BCR-ABL Protein SNIPER->BCR_ABL Imatinib moiety binds IAP cIAP1 / XIAP (E3 Ligase) SNIPER->IAP LCL161 moiety binds Poly_Ub Poly-ubiquitinated BCR-ABL IAP->Poly_Ub Catalyzes Ub transfer Ub_Cascade Ubiquitination Cascade (E1, E2, Ubiquitin) Ub_Cascade->IAP Provides Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Targeted for degradation Degradation Degraded BCR-ABL (Peptides) Proteasome->Degradation Degrades

Diagram 1: Mechanism of this compound-induced BCR-ABL degradation.

Quantitative Data Presentation

The efficacy of this compound and other SNIPER(ABL) compounds has been evaluated in various in vitro studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Degradation Potency of SNIPER(ABL) Compounds
CompoundABL Inhibitor MoietyIAP Ligand MoietyDC50 (µM)Target Cell Line(s)Reference
This compound ImatinibLCL161 derivative10K562[1][3]
SNIPER(ABL)-015GNF5MV-15K562[1]
SNIPER(ABL)-049ImatinibBestatin100K562[1]
SNIPER(ABL)-024GNF5LCL161 derivative5K562[3]
SNIPER(ABL)-033HG-7-85-01LCL161 derivative0.3K562[3]
SNIPER(ABL)-039DasatinibLCL161 derivative0.01K562[3]

DC50 (Degradation Concentration 50) is the concentration of the compound required to achieve 50% degradation of the target protein.

Table 2: Dose-Response of this compound on BCR-ABL Degradation in K562 Cells
This compound Concentration (nM)BCR-ABL Degradation (%)Downstream EffectReference
10Effective KnockdownDecreased pSTAT5 & pCrkL[2]
100Maximum EfficacyProfound inhibition of pSTAT5[2]
>100"Hook Effect" Observed (Decreased Efficacy)-[2]

Note: Specific percentage degradation values at each concentration are not consistently reported in the publicly available literature. The table reflects the qualitative descriptions of efficacy.

Table 3: Time-Course Analysis of this compound Action
Treatment DurationEventCell LineReference
24 hoursStandard period for DC50 determinationCML cell lines[2]
Table 4: Comparison of this compound and Imatinib
FeatureThis compoundImatinibReference
Mechanism of Action Induces BCR-ABL degradationInhibits BCR-ABL kinase activity[2]
Effect on Total BCR-ABL Protein Reduces protein levelsNo effect on total protein levels[2]
Downstream Signaling More complete and sustained pathway suppressionReduces phosphorylation[2]
Potential Advantage Overcomes resistance mediated by kinase domain mutations and eliminates scaffolding functionsWell-established clinical efficacy[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Western Blot Analysis for BCR-ABL Degradation

This protocol is used to quantify the levels of BCR-ABL and downstream signaling proteins in response to this compound treatment.

Workflow Diagram:

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., K562 cells + this compound) Cell_Lysis 2. Cell Lysis (RIPA buffer + protease/phosphatase inhibitors) Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE (Separation by molecular weight) Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (to PVDF or nitrocellulose membrane) SDS_PAGE->Transfer Blocking 6. Blocking (e.g., 5% non-fat milk or BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-BCR-ABL, anti-pSTAT5, anti-actin) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection (ECL substrate and imaging) Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis

Diagram 2: Western Blotting Experimental Workflow.

Methodology:

  • Cell Culture and Treatment: Culture K562 cells in appropriate media. Seed cells and treat with varying concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BCR-ABL, phosphorylated STAT5, phosphorylated CrkL, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

In Vitro Ubiquitination Assay

This assay confirms the ability of this compound to induce the ubiquitination of BCR-ABL in the presence of IAP E3 ligases.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5), ubiquitin, ATP, and the E3 ligase (recombinant cIAP1 or XIAP).

  • Addition of Substrate and SNIPER: Add the substrate (recombinant BCR-ABL) and this compound to the reaction mixture. Include a control reaction without this compound.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blot Analysis: Analyze the reaction products by Western blotting using an anti-BCR-ABL antibody to detect the higher molecular weight smear indicative of polyubiquitination.

Cycloheximide (CHX) Chase Assay

This assay is used to determine the effect of this compound on the half-life of the BCR-ABL protein.

Methodology:

  • Cell Treatment: Treat K562 cells with this compound or vehicle control for a predetermined period.

  • Inhibition of Protein Synthesis: Add cycloheximide (CHX), an inhibitor of protein synthesis, to the cell cultures.

  • Time-Course Collection: Harvest cells at various time points after the addition of CHX (e.g., 0, 2, 4, 6, 8 hours).

  • Protein Analysis: Prepare cell lysates and analyze the levels of BCR-ABL protein at each time point by Western blotting.

  • Half-Life Calculation: Determine the rate of BCR-ABL degradation and calculate its half-life in the presence and absence of this compound.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of CML cells.

Methodology:

  • Cell Seeding: Seed K562 cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Viability Reagent Addition: Add a viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., CellTiter-Blue).

  • Signal Measurement: Measure the absorbance or fluorescence according to the manufacturer's instructions using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

Conclusion and Future Directions

This compound represents a promising proof-of-concept for the targeted degradation of the oncoprotein BCR-ABL. By recruiting the E3 ubiquitin ligases cIAP1 and XIAP, it effectively induces the proteasomal degradation of its target, leading to the inhibition of downstream signaling pathways and suppression of CML cell growth. The data presented in this guide highlight its potential as a therapeutic agent, particularly for overcoming resistance to traditional kinase inhibitors.

Future research in this area will likely focus on optimizing the potency and pharmacokinetic properties of SNIPER(ABL) compounds. Further elucidation of the ternary complex structure and the dynamics of IAP recruitment will be crucial for the rational design of next-generation protein degraders. The principles outlined in this guide provide a solid foundation for researchers and drug developers working to advance this exciting field of targeted protein degradation.

References

Unveiling the Architecture of a Targeted Protein Degrader: A Technical Guide to SNIPER(ABL)-058

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of oncology and drug development, the emergence of targeted protein degradation offers a novel therapeutic paradigm. Among the innovative molecules in this class is SNIPER(ABL)-058, a "Specific and Nongenetic IAP-dependent Protein Eraser" engineered to eliminate the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). This guide provides an in-depth technical overview of the core structural components of this compound, its mechanism of action, and the experimental framework used for its characterization.

Core Structural Components

This compound is a heterobifunctional molecule meticulously designed to hijack the cell's natural protein disposal machinery. Its architecture consists of three key moieties: a ligand to bind the target protein, a ligand to recruit an E3 ubiquitin ligase, and a linker to connect them.[][2]

ComponentChemical MoietyFunction
Target-binding Ligand ImatinibBinds to the ATP-binding pocket of the ABL kinase domain of the BCR-ABL protein.[3][4][5]
E3 Ligase-recruiting Ligand LCL161 derivativeBinds to the Inhibitor of Apoptosis Protein (IAP), functioning as an E3 ubiquitin ligase.[3][4][5]
Linker Polyethylene glycol (PEG)Connects the Imatinib and LCL161 derivative moieties, providing flexibility and optimizing the spatial orientation for ternary complex formation.[3][4][6]

The choice of Imatinib as the targeting ligand leverages its well-established specificity for the ABL kinase.[3] The LCL161 derivative recruits the cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP), which possess E3 ubiquitin ligase activity.[][3] The polyethylene glycol linker's length and composition are critical for enabling the simultaneous binding of this compound to both BCR-ABL and IAP, forming a productive ternary complex.[3]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound operates by inducing the proximity of BCR-ABL to the IAP E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the BCR-ABL protein. Polyubiquitination marks the target protein for recognition and subsequent degradation by the proteasome, the cell's primary protein degradation machinery. This process effectively eliminates the oncogenic BCR-ABL protein from the cell.[][2][3]

cluster_0 This compound Action SA058 This compound Ternary_Complex Ternary Complex (BCR-ABL :: SA058 :: IAP) SA058->Ternary_Complex Binds BCR_ABL BCR-ABL Protein BCR_ABL->Ternary_Complex Binds IAP IAP (cIAP1/XIAP) E3 Ligase IAP->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded BCR-ABL (Peptides) Proteasome->Degradation Results in

Caption: Mechanism of this compound-induced BCR-ABL degradation.

The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, which are crucial for the survival and proliferation of CML cells. Notably, a reduction in the phosphorylation of substrates like STAT5 and CrkL is observed following treatment with this compound.[3][7]

cluster_1 BCR-ABL Signaling Pathway BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates CrkL CrkL BCR_ABL->CrkL Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 pCrkL pCrkL CrkL->pCrkL Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pCrkL->Proliferation

Caption: Simplified BCR-ABL downstream signaling pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays. The following table summarizes key performance metrics.

ParameterValueCell LinesDescription
DC50 10 μMCML cell linesThe concentration of this compound required to degrade 50% of the BCR-ABL protein.[2][3][4][5][8][9][10]
Effective Knockdown Concentration 10 nMK562, KU812The concentration at which significant BCR-ABL protein reduction is observed.[3]
Maximum Efficacy Concentration ~100 nMK562, KU812The concentration at which the most potent BCR-ABL degradation is observed.[3]
BCR-ABL Half-life Reduction ~2 hoursNot specifiedThe apparent half-life of the BCR-ABL protein in the presence of this compound.[3]

Experimental Protocols

The characterization of this compound involves a series of well-defined experimental procedures to assess its synthesis, mechanism of action, and cellular activity.

Synthesis of this compound

The synthesis is a multi-step process involving the chemical conjugation of the three core components.

cluster_2 Synthesis Workflow Imatinib_mod Imatinib (with attachment point) Conjugation Conjugation Reaction Imatinib_mod->Conjugation LCL161_mod LCL161 derivative (with attachment point) LCL161_mod->Conjugation PEG_linker PEG Linker PEG_linker->Conjugation Purification Purification (e.g., HPLC) Conjugation->Purification SA058 This compound Purification->SA058

Caption: General workflow for the synthesis of this compound.

  • Modification of Ligands : Imatinib and the LCL161 derivative are chemically modified to introduce a reactive functional group for linker attachment.

  • Linker Attachment : The polyethylene glycol linker is conjugated to one of the modified ligands.

  • Final Conjugation : The ligand-linker intermediate is then reacted with the second modified ligand to form the final this compound molecule.[3]

  • Purification : The crude product is purified using standard techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for biological assays.[3]

  • Structural Verification : The final compound's structure is confirmed using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Evaluation

A series of cell-based assays are employed to determine the biological activity of this compound.

  • Cell Culture : CML cell lines, such as K562 and KU812, which endogenously express the BCR-ABL protein, are cultured under standard conditions.[3]

  • Compound Treatment : Cells are treated with varying concentrations of this compound for specific time periods (e.g., 6, 24 hours).[3][6]

  • Western Blotting/Immunoblotting :

    • Purpose : To quantify the levels of BCR-ABL and downstream signaling proteins.

    • Methodology :

      • Cell Lysates Preparation: Treated cells are lysed to extract total protein.

      • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

      • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

      • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

      • Immunodetection: The membrane is incubated with primary antibodies specific for BCR-ABL, phosphorylated STAT5, phosphorylated CrkL, and a loading control (e.g., GAPDH or β-tubulin). Subsequently, a secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

      • Signal Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.

      • Densitometry: The intensity of the protein bands is quantified and normalized to the loading control to determine the relative protein levels.[3]

  • Cycloheximide Chase Assay :

    • Purpose : To confirm that the reduction in BCR-ABL levels is due to increased degradation rather than inhibition of protein synthesis.

    • Methodology :

      • Cells are pre-treated with cycloheximide, a protein synthesis inhibitor.

      • Subsequently, cells are treated with this compound.

      • Cell samples are collected at various time points, and BCR-ABL levels are analyzed by Western blotting. A faster decrease in BCR-ABL levels in the presence of this compound indicates accelerated degradation.[3]

  • Quantitative Reverse Transcription PCR (qRT-PCR) :

    • Purpose : To ensure that this compound does not affect the transcription of the BCR-ABL gene.

    • Methodology :

      • RNA is extracted from cells treated with this compound.

      • The RNA is reverse-transcribed into complementary DNA (cDNA).

      • The levels of BCR-ABL mRNA are quantified by PCR using specific primers and probes. No change in mRNA levels confirms that the compound acts at the protein level.[3]

  • Cell Viability/Proliferation Assays :

    • Purpose : To assess the effect of BCR-ABL degradation on the viability and growth of CML cells.

    • Methodology : Assays such as MTT or CellTiter-Glo are used to measure cell viability after treatment with this compound. A decrease in cell viability would correlate with the degradation of the oncogenic driver protein.[7]

References

SNIPER(ABL)-058: A Technical Guide to Target Protein Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target protein specificity of SNIPER(ABL)-058, a novel protein degrader. The document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological processes.

Core Concept: Targeted Protein Degradation

This compound is a "Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser." It is a chimeric molecule designed to selectively eliminate the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). Unlike traditional inhibitors that only block the function of a target protein, this compound facilitates its complete removal from the cell.

This is achieved by hijacking the cell's own protein disposal system, the ubiquitin-proteasome pathway. This compound acts as a molecular bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase, which tags the target for destruction by the proteasome.

Mechanism of Action

This compound is a heterobifunctional molecule, comprising three key components:

  • A Target-Binding Ligand: An Imatinib moiety that specifically binds to the ABL kinase domain of the BCR-ABL protein.

  • An E3 Ligase-Recruiting Ligand: A derivative of LCL161, which binds to the cellular inhibitor of apoptosis protein 1 (cIAP1) and the X-linked inhibitor of apoptosis protein (XIAP), both of which are E3 ubiquitin ligases.[1]

  • A Linker: A polyethylene glycol (PEG) linker that connects the two ligands, providing the optimal spatial orientation for the formation of a ternary complex between BCR-ABL and the IAP E3 ligase.[1]

The formation of this ternary complex facilitates the transfer of ubiquitin from the E3 ligase to the BCR-ABL protein. Poly-ubiquitination of BCR-ABL marks it for recognition and subsequent degradation by the 26S proteasome.[1] Notably, this process also leads to the autoubiquitination and degradation of cIAP1.[2]

SNIPER_Mechanism cluster_0 This compound Action cluster_1 Ubiquitin-Proteasome System This compound This compound BCR-ABL BCR-ABL This compound->BCR-ABL Binds (Imatinib) IAP (cIAP1/XIAP) IAP (cIAP1/XIAP) This compound->IAP (cIAP1/XIAP) Recruits (LCL161) Ternary Complex BCR-ABL :: SNIPER :: IAP Ternary Complex BCR-ABL->Ternary Complex IAP (cIAP1/XIAP)->Ternary Complex Ub Ubiquitin Ternary Complex->Ub E3 Ligase Activity Poly-Ub BCR-ABL Poly-ubiquitinated BCR-ABL Ub->Poly-Ub BCR-ABL Ubiquitination Proteasome 26S Proteasome Poly-Ub BCR-ABL->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The efficacy of this compound in degrading its target protein is quantified by its DC50 value, which is the concentration of the compound required to induce 50% degradation of the target protein.

CompoundTarget ProteinDC50Cell LinesReference
This compoundBCR-ABL10 μMCML Cell Lines[3][4][5][6]

Experimental Protocols

Determination of DC50 for BCR-ABL Degradation

This protocol outlines the key steps for determining the DC50 value of this compound for the degradation of the BCR-ABL protein in CML cell lines.

DC50_Workflow start Start: CML Cell Culture (e.g., K562) treatment Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) for 24 hours. start->treatment lysis Cell Lysis: Harvest cells and lyse to extract total protein. treatment->lysis quantification Protein Quantification: (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE: Separate proteins by molecular weight. quantification->sds_page transfer Western Blot: Transfer proteins to a membrane (e.g., PVDF). sds_page->transfer probing Immunoblotting: Probe with primary antibodies (anti-BCR-ABL, anti-loading control) followed by secondary antibodies. transfer->probing detection Signal Detection: (e.g., Chemiluminescence) probing->detection analysis Data Analysis: Quantify band intensity and normalize to loading control. Plot dose-response curve to calculate DC50. detection->analysis end End: DC50 Value analysis->end

Figure 2: Experimental Workflow for DC50 Determination.

Materials and Reagents:

  • Cell Line: K562 (or other suitable CML cell line expressing BCR-ABL)

  • Compound: this compound

  • Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Primary Antibodies: Rabbit anti-BCR-ABL, Mouse anti-GAPDH (or other suitable loading control)

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed K562 cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with the different concentrations for 24 hours. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies.

  • Signal Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the intensity of the BCR-ABL and loading control bands. Normalize the BCR-ABL signal to the loading control. Plot the normalized BCR-ABL levels against the logarithm of the this compound concentration and fit a dose-response curve to determine the DC50 value.

Target Protein Specificity

The specificity of this compound is primarily determined by the Imatinib component, which directs the molecule to the BCR-ABL protein. However, as with any targeted therapy, off-target effects are a consideration.

  • Primary Target: BCR-ABL. The molecule is designed for high-affinity binding to the ABL kinase domain.

  • Known Off-Targets:

    • cIAP1: The LCL161 derivative component of this compound binds to cIAP1, leading to its autoubiquitination and degradation.[2] This is an inherent part of the mechanism of action for this class of SNIPERs.

    • XIAP: The LCL161 moiety also engages XIAP.[1]

A comprehensive assessment of the broader kinase selectivity and the impact on the global proteome would require further studies, such as kinome profiling and quantitative proteomics.

Conclusion

This compound represents a promising strategy for the targeted degradation of the oncoprotein BCR-ABL. Its mechanism of action, leveraging the cellular ubiquitin-proteasome system, offers a distinct therapeutic advantage over traditional kinase inhibition. The specificity of this compound is primarily directed by its Imatinib component, with a known and mechanistically coupled effect on the E3 ligase cIAP1. Further investigation into its broader selectivity profile will be crucial for its continued development as a potential therapeutic agent for Chronic Myeloid Leukemia.

References

In Vitro Characterization of SNIPER(ABL)-058: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the in vitro characterization of SNIPER(ABL)-058, a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the oncogenic BCR-ABL fusion protein. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this class of targeted protein degraders.

Core Mechanism of Action

This compound is a heterobifunctional molecule that consists of three key components: an Imatinib moiety that binds to the BCR-ABL protein, a derivative of LCL161 that binds to Inhibitor of Apoptosis Proteins (IAPs), and a polyethylene glycol (PEG) linker that connects the two.[1] This design enables the recruitment of the cellular E3 ubiquitin ligases, specifically cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP), to the BCR-ABL protein.[1] This induced proximity facilitates the polyubiquitination of BCR-ABL, marking it for subsequent degradation by the proteasome. This targeted degradation approach offers a potential therapeutic strategy for Chronic Myeloid Leukemia (CML), a disease driven by the constitutive kinase activity of BCR-ABL.[1]

Quantitative In Vitro Activity

The in vitro efficacy of this compound and its analogues has been quantified through various assays, primarily focusing on its degradation potency and binding affinities.

ParameterMoleculeValueTarget/Cell LineNotes
DC50 This compound10 µMBCR-ABL in CML cell linesConcentration for 50% degradation of BCR-ABL.
IC50 SNIPER(ABL)-0390.54 nMABLAs a proxy for ABL binding affinity. SNIPER(ABL)-039 contains the same IAP ligand as this compound but is conjugated to Dasatinib.
IC50 SNIPER(ABL)-03910 nMcIAP1As a proxy for cIAP1 binding affinity.
IC50 SNIPER(ABL)-03912 nMcIAP2As a proxy for cIAP2 binding affinity.
IC50 SNIPER(ABL)-03950 nMXIAPAs a proxy for XIAP binding affinity.
  • DC50 (Degradation Concentration 50): The concentration of the compound required to induce 50% degradation of the target protein.

  • IC50 (Inhibitory Concentration 50): The concentration of the compound required to inhibit the binding of a probe to the target protein by 50%.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of this compound. The following protocols are based on established methods for characterizing SNIPER and PROTAC molecules.

Cell Culture
  • Cell Lines: K562 and KU812 (human CML cell lines) are commonly used as they endogenously express the BCR-ABL fusion protein.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for BCR-ABL Degradation

This assay is fundamental to quantify the degradation of BCR-ABL protein induced by this compound.

  • Cell Treatment: Seed K562 or KU812 cells in 6-well plates. Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for ABL (to detect BCR-ABL) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the band intensities. The level of BCR-ABL is normalized to the loading control and expressed as a percentage relative to the vehicle-treated control.

Cell Viability Assay

This assay assesses the effect of BCR-ABL degradation on the viability of CML cells.

  • Cell Seeding: Seed K562 or KU812 cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well.

  • Measurement: Measure the luminescence or absorbance according to the manufacturer's instructions using a plate reader.

  • Data Analysis: The results are typically expressed as a percentage of cell viability relative to the vehicle-treated control. The IC50 value (concentration that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Visualizations

The following diagrams illustrate the key processes involved in the mechanism and experimental evaluation of this compound.

SNIPER_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation SNIPER This compound BCR_ABL BCR-ABL Protein SNIPER->BCR_ABL Imatinib Moiety IAP cIAP1/XIAP (E3 Ligase) SNIPER->IAP LCL161 Moiety Ternary_Complex SNIPER:BCR-ABL:IAP Ternary Complex Ub_BCR_ABL Polyubiquitinated BCR-ABL Ternary_Complex->Ub_BCR_ABL Ub Transfer Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_BCR_ABL->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Biochemical & Cellular Assays cluster_2 Data Analysis & Interpretation Start Start: CML Cell Culture (K562, KU812) Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Degradation_Assay Western Blot for BCR-ABL Degradation Treatment->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Quantification Densitometry Analysis (Degradation Quantification) Degradation_Assay->Quantification IC50_Calc IC50 Calculation (Viability Assessment) Viability_Assay->IC50_Calc Conclusion Determine DC50 & IC50 Evaluate In Vitro Efficacy Quantification->Conclusion IC50_Calc->Conclusion

Caption: In Vitro Characterization Workflow.

References

Methodological & Application

Application Notes and Protocols for SNIPER(ABL)-058 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNIPER(ABL)-058 is a novel Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed for the targeted degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). This molecule is a chimeric compound that conjugates Imatinib, a potent ABL kinase inhibitor, with a ligand for the Inhibitor of Apoptosis Proteins (IAPs), LCL161 derivative.[1] This dual-functionality allows this compound to recruit the cellular E3 ubiquitin ligases, specifically cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP), to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This approach offers a potential therapeutic strategy to overcome resistance to traditional kinase inhibitors by eliminating the target protein entirely.

Mechanism of Action

This compound operates by hijacking the ubiquitin-proteasome system. The Imatinib moiety binds to the BCR-ABL protein, while the IAP ligand moiety recruits cIAP1 and XIAP. This proximity induces the E3 ligase to ubiquitinate BCR-ABL, marking it for degradation by the 26S proteasome. This degradation leads to the suppression of downstream signaling pathways, such as the phosphorylation of STAT5 and CrkL, which are critical for the proliferation of CML cells.[1]

SNIPER_Mechanism cluster_cell Cancer Cell cluster_degradation Ternary Complex Formation & Ubiquitination SNIPER This compound BCR_ABL BCR-ABL SNIPER->BCR_ABL Binds IAP cIAP1/XIAP (E3 Ligase) SNIPER->IAP Downstream Downstream Signaling (p-STAT5, p-CrkL) BCR_ABL->Downstream BCR_ABL->Downstream Activation BCR_ABL_Ub Ubiquitinated BCR-ABL IAP->BCR_ABL_Ub Ubiquitinates Ub Ubiquitin Proteasome Proteasome Degraded_BCR_ABL Degraded BCR-ABL Proteasome->Degraded_BCR_ABL Proliferation Cell Proliferation Downstream->Proliferation Downstream->Proliferation Inhibition BCR_ABL_Ub->Proteasome Targets for Degradation

Mechanism of this compound Action.

Quantitative Data Summary

ParameterValueCell LinesReference
DC₅₀ 10 µMCML cell lines[1]
Maximal Efficacy Concentration ~100 nMK562, KU812[1]
Observed "Hook Effect" At concentrations higher than optimalNot specified[1]

Experimental Protocols

Reagent Preparation and Storage

a. This compound Stock Solution:

  • This compound is soluble in DMSO.

  • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. For example, for 1 mg of this compound (MW: 1150.39 g/mol ), add 86.9 µL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

b. Cell Culture Media:

  • For K562 and KU812 cells, use RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Protocol for Determining BCR-ABL Degradation by Western Blot

This protocol is adapted for assessing the degradation of BCR-ABL in K562 cells following treatment with this compound.

a. Cell Seeding and Treatment:

  • Seed K562 cells in a 6-well plate at a density of 5 x 10⁵ cells/mL in 2 mL of complete culture medium.

  • Incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.

b. Cell Lysis:

  • After treatment, collect the cells by centrifugation at 500 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

d. Western Blotting:

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against BCR-ABL, phospho-STAT5, phospho-CrkL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL detection reagent and an imaging system.

e. Data Analysis:

  • Quantify the band intensities using image analysis software.

  • Normalize the intensity of the target protein bands to the loading control.

  • Calculate the percentage of BCR-ABL degradation relative to the vehicle control.

Western_Blot_Workflow A 1. Cell Seeding & Treatment (K562 cells + this compound) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking (5% Milk/BSA) E->F G 7. Primary Antibody Incubation (Anti-BCR-ABL, p-STAT5, etc.) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Reagent) H->I J 10. Data Analysis I->J MTT_Assay_Workflow A 1. Cell Seeding in 96-well Plate B 2. Treatment with this compound A->B C 3. Add MTT Reagent B->C D 4. Incubate (4 hours) C->D E 5. Add Solubilization Solution D->E F 6. Incubate (2 hours, dark) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (Calculate % Viability) G->H Signaling_Pathway cluster_downstream Downstream Effectors BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates CrkL CrkL BCR_ABL->CrkL Phosphorylates pSTAT5 p-STAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pCrkL p-CrkL pCrkL->Proliferation SNIPER This compound SNIPER->BCR_ABL Degrades

References

SNIPER(ABL)-058: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preclinical evaluation of SNIPER(ABL)-058, a novel Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to target the BCR-ABL fusion protein for degradation. These guidelines are intended to assist in the design and execution of experiments to assess the efficacy and mechanism of action of this compound.

Introduction to this compound

This compound is a chimeric molecule that conjugates the ABL kinase inhibitor Imatinib with a ligand for the Inhibitor of Apoptosis Protein (IAP). This dual-binding capacity allows this compound to recruit IAP E3 ubiquitin ligases to the BCR-ABL oncoprotein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism offers a potential therapeutic strategy for chronic myeloid leukemia (CML) and other BCR-ABL-driven malignancies, including those with resistance to traditional kinase inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds from in vitro and in vivo studies.

Table 1: In Vitro Degradation Activity of SNIPER(ABL) Compounds

CompoundCell LineDC₅₀ (Concentration for 50% Degradation)Treatment DurationReference
This compound K562, KU81210 µM24 hours[1]
SNIPER(ABL)-015Not Specified5 µMNot Specified[2]
SNIPER(ABL)-049Not Specified100 µMNot Specified[2]
SNIPER(ABL)-039Not Specified10 nMNot Specified
SNIPER(ABL)-024Not Specified5 µMNot Specified[2]
SNIPER(ABL)-013Not Specified20 µMNot Specified
SNIPER(ABL)-019Not Specified0.3 µMNot Specified
SNIPER(ABL)-044Not Specified10 µMNot Specified[2]

Table 2: In Vitro Anti-proliferative Activity of BCR-ABL Degraders

CompoundCell LineIC₅₀ (Concentration for 50% Inhibition)Treatment DurationReference
SIAIS056 (Dasatinib-based PROTAC)K5620.49 nMNot Specified[1]
SIAIS178 (Dasatinib-based PROTAC)K56224.0 nMNot Specified
P19P (Ponatinib-based PROTAC)BaF3-BCR-ABL (T315I)13.1 nMNot Specified[1]
GMB-475K562~1 µM18 hours[3]
Arg-PEG1-Dasa (Dasatinib-based PROTAC)K562< 0.5 nMNot Specified[4]

Table 3: Representative In Vivo Treatment Protocols for BCR-ABL Degraders

CompoundAnimal ModelDosing RegimenTreatment DurationOutcomeReference
Arg-PEG1-DasaK562 Xenograft (Nude Mice)10 mg/kg, intraperitoneallyEvery other day for 10 dosesBlunted tumor growth[4]
UBX-362K562 Xenograft (Balb/c Nude Mice)5 or 20 mg/kg, orallyOnce daily for 21 daysNot Specified[5]
TGRX-3247K562 Xenograft0.3, 1, 3 mg/kg, orallyDailyDose-dependent tumor growth inhibition[6]
TGRX-3247BCR::ABL1T315I Xenograft3, 10, 30 mg/kg, orallyDailyDose-dependent tumor growth inhibition[6]
GMB-475CML Mouse Model5 mg/kg, intraperitoneallyOnce every two days for 10 daysImproved CML in combination with dasatinib[7]
Ponatinib-based PROTAC (7o)Ba/F3-Bcr-AblT315I Xenograft20 mg/kgNot Specified90.8% tumor growth inhibition[8]

Experimental Protocols

In Vitro BCR-ABL Degradation Assay

Objective: To determine the concentration- and time-dependent degradation of BCR-ABL protein by this compound in CML cell lines.

Materials:

  • CML cell lines (e.g., K562, KU812)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-BCR-ABL, anti-c-ABL, anti-GAPDH (or other loading control)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Protocol:

  • Cell Culture: Culture K562 or KU812 cells in RPMI-1640 medium at 37°C and 5% CO₂.

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • Treatment:

    • Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for a fixed duration (e.g., 24 hours). Include a vehicle control (DMSO).

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 10 µM) for different durations (e.g., 0, 2, 6, 12, 24, 48 hours).

    • Proteasome Inhibition Control: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound to confirm proteasome-dependent degradation.

  • Cell Lysis: After treatment, harvest cells, wash with cold PBS, and lyse with lysis buffer on ice.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect protein bands using a chemiluminescence substrate and imaging system.

  • Data Analysis: Quantify band intensities and normalize BCR-ABL levels to the loading control. Calculate DC₅₀ values from the dose-response curve.

In Vivo Xenograft Model for Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of this compound in a CML xenograft mouse model. This protocol is a representative example based on studies of other BCR-ABL degraders.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • K562 cells

  • Matrigel (optional)

  • This compound

  • Vehicle solution

  • Calipers for tumor measurement

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of K562 cells (e.g., 5 x 10⁶ cells) in PBS, with or without Matrigel, into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound at various doses (e.g., 5, 10, 20 mg/kg) via the desired route (e.g., oral gavage or intraperitoneal injection).

    • Administer the vehicle to the control group.

    • The treatment schedule can vary, for example, once daily for 21 days or every other day for a specified number of doses.

  • Monitoring:

    • Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

    • Monitor animal body weight and overall health.

  • Endpoint: At the end of the study (based on tumor size limits or treatment duration), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for BCR-ABL levels, immunohistochemistry).

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.

Visualizations

Signaling Pathway

SNIPER_ABL_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm SNIPER This compound Ternary_Complex Ternary Complex (SNIPER-BCR-ABL-IAP) SNIPER->Ternary_Complex BCR_ABL BCR-ABL BCR_ABL->Ternary_Complex pSTAT5 pSTAT5 BCR_ABL->pSTAT5 Phosphorylation pCrkL pCrkL BCR_ABL->pCrkL Phosphorylation IAP IAP E3 Ligase IAP->Ternary_Complex Ternary_Complex->BCR_ABL Inhibition Ub_BCR_ABL Ubiquitinated BCR-ABL Ternary_Complex->Ub_BCR_ABL Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BCR_ABL->Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation STAT5 STAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation CrkL CrkL pCrkL->Proliferation

Caption: Mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture CML Cells (K562, KU812) Treatment_IV Treat with this compound (Dose & Time Course) Cell_Culture->Treatment_IV Western_Blot Western Blot for BCR-ABL Degradation Treatment_IV->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CTG) Treatment_IV->Cell_Viability Data_Analysis_IV Determine DC₅₀ & IC₅₀ Western_Blot->Data_Analysis_IV Cell_Viability->Data_Analysis_IV Xenograft Establish K562 Xenograft in Immunocompromised Mice Data_Analysis_IV->Xenograft Proceed if potent Treatment_V Administer this compound (e.g., oral, IP) Xenograft->Treatment_V Monitoring_V Monitor Tumor Growth & Animal Health Treatment_V->Monitoring_V Endpoint_Analysis Endpoint Analysis: Tumor Weight, Biomarkers Monitoring_V->Endpoint_Analysis Data_Analysis_V Evaluate Tumor Growth Inhibition (TGI) Endpoint_Analysis->Data_Analysis_V

Caption: Preclinical evaluation workflow for this compound.

References

Application Notes and Protocols for Assessing BCR-ABL Degradation with SNIPER(ABL)-058

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNIPER(ABL)-058 is a novel heterobifunctional molecule designed to induce the targeted degradation of the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML).[1] This compound belongs to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs).[2] It is composed of an Imatinib moiety that binds to the ABL kinase domain of BCR-ABL, a ligand for the inhibitor of apoptosis protein (IAP) E3 ubiquitin ligases, and a polyethylene glycol (PEG) linker that connects the two.[1] By recruiting E3 ligases such as cIAP1 and XIAP to BCR-ABL, this compound triggers the ubiquitination and subsequent proteasomal degradation of the oncoprotein.[1] This approach offers a potential therapeutic advantage over traditional kinase inhibitors by eliminating the entire protein, thereby abrogating both its enzymatic and scaffolding functions.[1]

These application notes provide a summary of the key characteristics of this compound and detailed protocols for assessing its efficacy in degrading BCR-ABL and inhibiting downstream signaling pathways.

Mechanism of Action of this compound

This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The Imatinib component of this compound binds to the BCR-ABL protein, while the IAP ligand moiety simultaneously recruits an E3 ubiquitin ligase (cIAP1/XIAP). This proximity induces the E3 ligase to tag BCR-ABL with ubiquitin molecules, marking it for recognition and degradation by the proteasome.

cluster_0 This compound Action cluster_1 Ubiquitin-Proteasome System BCR_ABL BCR-ABL Oncoprotein SNIPER This compound BCR_ABL->SNIPER Proteasome Proteasome BCR_ABL->Proteasome Degradation IAP cIAP1/XIAP E3 Ligase SNIPER->IAP Ub Ubiquitin (Ub) IAP->Ub Ubiquitination Ub->BCR_ABL Degraded_BCR_ABL Degraded BCR-ABL Proteasome->Degraded_BCR_ABL

Mechanism of this compound-mediated BCR-ABL degradation.

BCR-ABL Downstream Signaling

The constitutive kinase activity of BCR-ABL leads to the activation of multiple downstream signaling pathways that promote cell proliferation and survival. Key among these are the STAT5 and CrkL pathways. This compound-mediated degradation of BCR-ABL results in the inhibition of these critical oncogenic signals.[1]

cluster_stat5 STAT5 Pathway cluster_crkl CrkL Pathway BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 CrkL CrkL BCR_ABL->CrkL pSTAT5 pSTAT5 STAT5->pSTAT5 Phosphorylation Proliferation_Survival_STAT5 Cell Proliferation & Survival pSTAT5->Proliferation_Survival_STAT5 pCrkL pCrkL CrkL->pCrkL Phosphorylation Proliferation_Adhesion Cell Proliferation & Adhesion pCrkL->Proliferation_Adhesion start Start cell_culture 1. Culture K562/KU812 cells start->cell_culture treatment 2. Treat with this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) cell_culture->treatment cell_lysis 3. Lyse cells and quantify protein treatment->cell_lysis sds_page 4. SDS-PAGE and transfer to PVDF membrane cell_lysis->sds_page blocking 5. Block membrane sds_page->blocking primary_ab 6. Incubate with primary antibodies (anti-ABL, anti-pSTAT5, anti-pCrkL, anti-GAPDH) blocking->primary_ab secondary_ab 7. Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection 8. Chemiluminescent detection secondary_ab->detection analysis 9. Densitometry analysis detection->analysis end End analysis->end

References

Application Notes and Protocols for SNIPER(ABL)-058

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the research applications of SNIPER(ABL)-058, a novel Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to target the BCR-ABL fusion protein for degradation.

Introduction

This compound is a chimeric small molecule that induces the degradation of the BCR-ABL oncoprotein, a key driver in Chronic Myeloid Leukemia (CML).[1] It is constructed by conjugating the ABL kinase inhibitor Imatinib to a derivative of LCL161, a ligand for the Inhibitor of Apoptosis Proteins (IAPs), via a polyethylene glycol (PEG) linker.[1] This dual-functionality allows this compound to simultaneously bind to BCR-ABL and recruit E3 ubiquitin ligases, specifically cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP).[1][2] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome.[1][2][3] This targeted protein degradation offers a distinct therapeutic strategy compared to traditional kinase inhibition.

Data Presentation

In Vitro Efficacy of this compound
ParameterCell Line(s)ValueReference
DC₅₀ (BCR-ABL Degradation) CML Cell Lines10 µM[1][2][4][5][6]
Effective Concentration for Knockdown K562, KU81210 nM - 100 nM[1]
Maximum Efficacy Concentration K562, KU812~100 nM[1]
BCR-ABL Half-life Reduction CML Cell Lines~2 hours[1]
Time to Onset of STAT5 Dephosphorylation CML Cell Lines2-6 hours[1]

Signaling Pathway

The mechanism of action of this compound involves the hijacking of the ubiquitin-proteasome system to induce the degradation of the BCR-ABL protein. This, in turn, disrupts the downstream signaling pathways that are constitutively activated by BCR-ABL in CML cells, leading to a reduction in cell proliferation and survival.

SNIPER_ABL_058_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound Ternary_Complex This compound :: BCR-ABL :: IAP This compound->Ternary_Complex Binds BCR-ABL BCR-ABL BCR-ABL->Ternary_Complex Binds pSTAT5_pCrkL pSTAT5 / pCrkL BCR-ABL->pSTAT5_pCrkL Phosphorylates IAP (cIAP1/XIAP) IAP (cIAP1/XIAP) IAP (cIAP1/XIAP)->Ternary_Complex Recruited Ubiquitinated_BCR_ABL Ubiquitinated BCR-ABL Ternary_Complex->Ubiquitinated_BCR_ABL Induces Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_BCR_ABL Proteasome Proteasome Ubiquitinated_BCR_ABL->Proteasome Targeted for Degradation Degraded_BCR_ABL Degraded BCR-ABL Fragments Proteasome->Degraded_BCR_ABL Degraded_BCR_ABL->pSTAT5_pCrkL Inhibits Phosphorylation STAT5_CrkL STAT5 / CrkL STAT5_CrkL->pSTAT5_pCrkL Proliferation_Survival Cell Proliferation & Survival pSTAT5_pCrkL->Proliferation_Survival Promotes Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation A Culture K562/KU812 cells B Seed cells in multi-well plates A->B C Treat with this compound (Dose-response & time-course) B->C D Cell Lysis C->D F Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->F E Western Blot (BCR-ABL, pSTAT5, pCrkL) D->E G Immunoprecipitation & Ubiquitination Assay D->G H Quantify Protein Levels & Phosphorylation E->H I Determine DC50 & IC50 F->I J Confirm Ubiquitination G->J

References

Quantifying the In Vitro Efficacy of SNIPER(ABL)-058: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the in vitro characterization of SNIPER(ABL)-058, a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the BCR-ABL oncoprotein. This compound is a chimeric molecule that conjugates the ABL kinase inhibitor Imatinib with a derivative of LCL161, a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligases.[1] By hijacking the cellular ubiquitin-proteasome system, this compound offers a novel therapeutic strategy for Chronic Myeloid Leukemia (CML) and other BCR-ABL driven malignancies, potentially overcoming resistance to traditional kinase inhibitors. These protocols are primarily focused on the use of the K562 human CML cell line, which is endogenously positive for the BCR-ABL fusion protein.

Introduction

This compound leverages the proximity-induced ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein. The molecule is composed of three key components: an Imatinib moiety that binds to the ABL kinase domain of BCR-ABL, a polyethylene glycol (PEG) linker, and an LCL161 derivative that recruits the cIAP1 and XIAP E3 ubiquitin ligases.[1] This ternary complex formation facilitates the polyubiquitination of BCR-ABL, marking it for degradation by the 26S proteasome. The degradation of BCR-ABL leads to the inhibition of downstream signaling pathways, such as the phosphorylation of STAT5 and CrkL, ultimately inducing apoptosis and inhibiting cell proliferation in BCR-ABL positive cancer cells.[1]

Quantitative Efficacy of this compound

The in vitro efficacy of this compound has been quantified through various assays, with key metrics summarized in the table below.

ParameterCell LineValueDescription
DC₅₀ (Degradation Concentration) CML Cell Lines10 µMThe concentration of this compound required to induce 50% degradation of the BCR-ABL protein.[2][3][4]
Effective Knockdown Concentration K562, KU812≥ 10 nMThe concentration at which significant BCR-ABL protein knockdown is observed.[1]
Maximum Efficacy Concentration K562, KU812~100 nMThe concentration at which the maximum degradation of BCR-ABL protein is observed.[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound.

SNIPER_Mechanism cluster_cell Cancer Cell BCR_ABL BCR-ABL Oncoprotein Degraded_BCR_ABL Degraded BCR-ABL Downstream Downstream Signaling (STAT5, CrkL) BCR_ABL->Downstream Activates SNIPER This compound SNIPER->BCR_ABL Binds (Imatinib moiety) IAP cIAP1/XIAP E3 Ligase SNIPER->IAP IAP->BCR_ABL Ub Ubiquitin Proteasome 26S Proteasome Proteasome->BCR_ABL Degrades Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Mechanism of this compound induced BCR-ABL degradation.

Experimental Protocols

Cell Culture

K562 Cell Line Maintenance: The K562 cell line was derived from a patient with chronic myelogenous leukemia in blast crisis and is positive for the BCR-ABL fusion gene.[5]

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: K562 cells grow in suspension.[5] Split the culture every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

In Vitro Treatment with this compound
  • Preparation of Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Store at -20°C or -80°C.

  • Treatment of Cells:

    • Seed K562 cells in a multi-well plate at a density of 2-5 x 10⁵ cells/mL.

    • Prepare serial dilutions of this compound in the culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

    • Add the desired final concentrations of this compound to the cell cultures. Include a vehicle control (DMSO only).

    • Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) before proceeding with downstream assays.

Western Blotting for BCR-ABL Degradation

This protocol allows for the quantification of BCR-ABL protein levels following treatment with this compound.

WB_Workflow start K562 Cell Culture treatment This compound Treatment start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Non-fat Milk) transfer->blocking primary_ab Primary Antibody Incubation (Anti-BCR, Anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Western Blotting Workflow for BCR-ABL Degradation.

  • Materials:

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies: Anti-c-Abl, Anti-GAPDH (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • After treatment, harvest K562 cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the BCR-ABL signal to the loading control (GAPDH).

Cell Viability Assay (Resazurin-based)

This assay measures cell viability by assessing the metabolic capacity of the cells.

  • Materials:

    • 96-well plates

    • Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)

  • Procedure:

    • Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Treat the cells with a serial dilution of this compound for 24-72 hours.

    • Add 20 µL of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow start K562 Cell Culture & Treatment harvest Harvest Cells start->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC & Propidium Iodide (PI) resuspend->stain incubate Incubate at Room Temp (in the dark) stain->incubate acquire Acquire on Flow Cytometer incubate->acquire analyze Data Analysis (Quadrants for Viable, Apoptotic, & Necrotic Cells) acquire->analyze

References

Application Notes and Protocols: Investigating Co-treatment Strategies with SNIPER(ABL)-058

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNIPER(ABL)-058 is a novel heterobifunctional molecule designed to induce the degradation of the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML).[1] As a Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Eraser (SNIPER), it represents a promising therapeutic strategy, particularly for overcoming resistance to traditional tyrosine kinase inhibitors (TKIs).[1][] this compound is a chimeric compound that conjugates the ABL inhibitor Imatinib with a derivative of LCL161, a ligand for the Inhibitor of Apoptosis Protein (IAP).[1][3] This dual-binding capacity allows it to act as a molecular bridge, bringing the BCR-ABL protein into proximity with E3 ubiquitin ligases, specifically cIAP1 and XIAP, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

While this compound offers a powerful mechanism for eliminating the oncogenic driver, co-treatment with other inhibitors may offer synergistic advantages. Combination therapies could enhance the depth and durability of response, overcome intrinsic or acquired resistance, and target parallel survival pathways leveraged by cancer cells. These application notes provide a framework and detailed protocols for investigating the synergistic potential of this compound in combination with other targeted inhibitors.

Mechanism of Action: this compound

This compound induces the degradation of the BCR-ABL oncoprotein through the ubiquitin-proteasome system.[1] The Imatinib moiety binds to the ABL kinase domain of BCR-ABL, while the LCL161 derivative moiety binds to IAPs such as cIAP1 and XIAP.[1] This forms a ternary complex between BCR-ABL, this compound, and the IAP E3 ligase.[1] The IAP then ubiquitinates BCR-ABL, tagging it for recognition and degradation by the 26S proteasome.[1] By eliminating the entire protein scaffold, this approach can abrogate both the kinase-dependent and -independent functions of BCR-ABL and may be effective against resistance mutations that impair inhibitor binding.[1] The degradation of BCR-ABL leads to the decreased phosphorylation of downstream signaling molecules like STAT5 and CrkL.[1]

SNIPER_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation BCR_ABL BCR-ABL Oncoprotein Downstream Downstream Signaling (STAT5, CrkL) BCR_ABL->Downstream Activates cluster_ternary cluster_ternary SNIPER This compound IAP IAP E3 Ligase (cIAP1/XIAP) BCR_ABL_SNIPER BCR-ABL SNIPER_bound This compound BCR_ABL_SNIPER->SNIPER_bound Imatinib moiety IAP_bound IAP SNIPER_bound->IAP_bound LCL161 moiety Ub Ubiquitin (Ub) Ub->BCR_ABL_SNIPER Tags BCR-ABL Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation Degraded->Downstream Inhibition of Signaling cluster_ternary->Ub Ubiquitination cluster_ternary->Proteasome Target Recognition

Caption: Mechanism of this compound-mediated BCR-ABL degradation.

Quantitative Data Summary

The potency of SNIPER compounds is typically measured by their DC50 value, the concentration required to degrade 50% of the target protein. Below is a comparison of this compound with other published SNIPER(ABL) molecules.

CompoundABL LigandIAP LigandDC50 (BCR-ABL)Reference(s)
This compound Imatinib LCL161 derivative 10 µM [3][4][5]
SNIPER(ABL)-019DasatinibMV-10.3 µM[3]
SNIPER(ABL)-033HG-7-85-01LCL161 derivative0.3 µM[3][4][5]
SNIPER(ABL)-015GNF5MV-15 µM[3][5]
SNIPER(ABL)-024GNF5LCL161 derivative5 µM[3][4][5]
SNIPER(ABL)-039DasatinibLCL161 derivative10 nM[4][5]
SNIPER(ABL)-013GNF5Bestatin20 µM[3][5][6]
SNIPER(ABL)-049ImatinibBestatin100 µM[3]

Data compiled from publicly available sources. Potency can vary based on experimental conditions and cell lines used.

Proposed Co-Treatment Strategies and Rationale

BCR-ABL independent resistance mechanisms often involve the activation of alternative survival pathways.[7] Therefore, a logical approach to combination therapy is to simultaneously target BCR-ABL for degradation with this compound while inhibiting a key parallel signaling pathway.

CoTreatment_Logic cluster_pathway Parallel Survival Pathway CML_Cell CML Cell Proliferation & Survival X1 CML_Cell->X1 Synergistic Apoptosis BCR_ABL BCR-ABL Signaling BCR_ABL->CML_Cell PI3K PI3K/AKT/mTOR Signaling PI3K->CML_Cell SNIPER This compound SNIPER->BCR_ABL Induces Degradation SNIPER->X1 Other_Inhibitor Co-treatment Inhibitor (e.g., PI3K inhibitor) Other_Inhibitor->PI3K Inhibits Other_Inhibitor->X1 X2

Caption: Logic for co-treatment to inhibit parallel survival pathways.

Potential Co-treatment Agents:

  • PI3K/AKT/mTOR Inhibitors: The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and has been implicated in TKI resistance.[7] Co-treatment with a PI3K inhibitor could block this escape route and induce apoptosis in cells that survive initial BCR-ABL degradation.

  • Allosteric ABL Inhibitors (e.g., Asciminib): Asciminib binds to the myristoyl pocket of ABL, a different site from the ATP-binding pocket targeted by Imatinib.[8] Combining this compound with an allosteric inhibitor could create a dual-pronged attack on BCR-ABL, potentially preventing the emergence of kinase domain mutations.

  • Chemotherapeutic Agents: Established chemotherapies like daunorubicin and mitoxantrone have shown synergistic activity with TKIs in both sensitive and resistant BCR-ABL-positive cells.[9] Their distinct mechanisms of action (e.g., DNA damage) could complement the targeted degradation induced by this compound.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the efficacy of this compound in combination with a second inhibitor.

Cell Viability and Synergy Assessment

This protocol determines the effect of single-agent and combination treatments on cell proliferation and quantifies synergy using the Chou-Talalay method (Combination Index, CI).

Materials:

  • CML Cell Lines (e.g., K562, KU812)[1]

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Inhibitor of interest

  • DMSO (vehicle control)

  • 96-well clear flat-bottom plates

  • MTS or similar cell viability reagent (e.g., CellTiter 96 AQueous One Solution)

  • Plate reader (490 nm absorbance)

  • CompuSyn or similar software for CI calculation

Procedure:

  • Cell Seeding: Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare stock solutions of this compound and the co-treatment inhibitor in DMSO. Create a series of 2x concentrated drug dilutions in culture medium.

  • Treatment:

    • Single Agent: Add 100 µL of the 2x drug dilutions to designated wells to obtain final concentrations. Include a vehicle-only (DMSO) control.

    • Combination: Add 50 µL of 4x this compound and 50 µL of 4x co-treatment inhibitor dilutions to designated wells. Maintain a constant ratio of the two drugs based on their individual IC50 values.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours. Read the absorbance at 490 nm.

  • Data Analysis:

    • Normalize absorbance values to the vehicle control to determine the fraction of viable cells.

    • Calculate IC50 values for each single agent.

    • Use CompuSyn software to input the dose-effect data for single and combination treatments to calculate the Combination Index (CI).

    • Interpretation: CI < 1 indicates synergy; CI = 1 indicates an additive effect; CI > 1 indicates antagonism.

Western Blot Analysis for Protein Degradation and Pathway Modulation

This protocol assesses the degradation of target proteins (BCR-ABL, cIAP1) and the phosphorylation status of downstream effectors.

Materials:

  • Treated cell lysates from a scaled-up version of the viability experiment

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membranes

  • Primary antibodies: anti-ABL, anti-cIAP1, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT, anti-GAPDH or β-tubulin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound, the co-treatment inhibitor, or the combination at specified concentrations (e.g., IC50) for a set time (e.g., 6, 24 hours).[10]

  • Harvest cells, wash with cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply ECL substrate, and capture the signal using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to the loading control. Compare protein levels and phosphorylation status across treatment groups.

Flow Cytometry for Apoptosis

This protocol quantifies the induction of apoptosis using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Treated cells from a 6-well plate experiment

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described for the Western Blot protocol for 24-48 hours.

  • Staining: Harvest cells (including supernatant), wash with cold PBS, and resuspend in 1x Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer immediately.

  • Data Analysis:

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Compare the percentage of apoptotic cells (early + late) across different treatment conditions.

Workflow cluster_prep Phase 1: Preparation & Dosing cluster_assays Phase 2: Biological Assays cluster_analysis Phase 3: Data Analysis A1 Culture CML Cells (e.g., K562) A2 Seed cells in 96-well & 6-well plates A1->A2 A3 Treat with Single Agents & Combination A2->A3 B1 72h Incubation (96-well plate) A3->B1 B3 6-24h Incubation (6-well plate) A3->B3 B6 24-48h Incubation (6-well plate) A3->B6 B2 Cell Viability Assay (MTS) B1->B2 C1 Calculate IC50 & Combination Index (CI) B2->C1 B4 Cell Lysis B3->B4 B5 Western Blot B4->B5 C2 Quantify Protein Degradation & p-Levels B5->C2 B7 Annexin V/PI Staining B6->B7 B8 Flow Cytometry B7->B8 C3 Quantify Apoptosis (% Positive Cells) B8->C3

Caption: General experimental workflow for evaluating co-treatments.

References

Troubleshooting & Optimization

Technical Support Center: SNIPER(ABL)-058

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SNIPER(ABL)-058. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the failure to induce degradation of the target protein, BCR-ABL.

Troubleshooting Guide: this compound Not Inducing Degradation

This guide provides a step-by-step approach to identify and resolve potential issues when this compound does not lead to the expected degradation of the BCR-ABL protein.

Question: I am not observing any degradation of BCR-ABL after treating my cells with this compound. What are the possible causes and how can I troubleshoot this?

Answer:

Failure to observe BCR-ABL degradation can stem from several factors, ranging from experimental setup to cellular context. Below is a systematic guide to help you troubleshoot the issue.

Step 1: Verify Experimental Parameters

The first step is to ensure that the experimental conditions are optimal for this compound activity.

1.1 Concentration Optimization:

  • Issue: The concentration of this compound may be suboptimal. Targeted protein degraders often exhibit a "hook effect," where efficacy decreases at very high concentrations due to the formation of binary complexes (SNIPER-BCR-ABL or SNIPER-IAP) instead of the productive ternary complex (BCR-ABL-SNIPER-IAP).

  • Troubleshooting:

    • Perform a dose-response experiment using a wide range of concentrations (e.g., 10 nM to 100 µM). In vitro studies have shown effective knockdown of BCR-ABL at concentrations as low as 10 nM, with maximum efficacy around 100 nM.[1] The reported DC50 for this compound is 10 µM in chronic myeloid leukemia (CML) cell lines.[2][3][4]

    • Include a known active control, if available, to validate the experimental system.

1.2 Incubation Time:

  • Issue: The incubation time may be too short to observe protein degradation.

  • Troubleshooting:

    • Conduct a time-course experiment (e.g., 6, 12, 24, and 48 hours) to determine the optimal degradation window. Degradation of BCR-ABL by some SNIPERs has been observed as early as 6 hours.[5]

1.3 Compound Integrity and Handling:

  • Issue: The this compound compound may have degraded due to improper storage or handling.

  • Troubleshooting:

    • Store this compound as a solid at -20°C in the dark.[4]

    • For stock solutions, dissolve in a suitable solvent like DMSO and store at -20°C. Avoid repeated freeze-thaw cycles.

    • Prepare fresh working dilutions for each experiment from a recent stock.

Step 2: Assess Cellular Context

The cellular environment plays a crucial role in the efficacy of SNIPER molecules.

2.1 Cell Line Specificity:

  • Issue: The chosen cell line may not be sensitive to this compound. This could be due to low expression of necessary cellular machinery or the presence of resistance mechanisms.

  • Troubleshooting:

    • Confirm that your cell line expresses BCR-ABL.

    • Verify the expression levels of the E3 ligases cIAP1 and XIAP in your cell line, as this compound relies on both for its activity.[1][6]

    • If possible, test the compound in a CML cell line known to be sensitive, such as K562 or KU812, as a positive control.[1]

2.2 E3 Ligase and Proteasome Function:

  • Issue: The ubiquitin-proteasome system (UPS) may be compromised in your cells.

  • Troubleshooting:

    • Confirm E3 Ligase Expression: Use Western blotting to check the protein levels of cIAP1 and XIAP in your cell line. Low levels of these E3 ligases can impair this compound efficacy.

    • Assess Proteasome Activity: A proteasome activity assay can determine if the proteasome is functional.

    • Proteasome Inhibitor Control: As a negative control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). Inhibition of degradation by the proteasome inhibitor confirms that the degradation process is proteasome-dependent.

Step 3: Verify Target Engagement and Ternary Complex Formation

Successful degradation requires the formation of a stable ternary complex between BCR-ABL, this compound, and the IAP E3 ligase.

3.1 Target Engagement:

  • Issue: this compound may not be effectively engaging its targets, BCR-ABL and IAPs.

  • Troubleshooting:

    • Downstream Signaling: Assess the phosphorylation status of BCR-ABL downstream targets like STAT5 and CrkL. A reduction in their phosphorylation can indicate that the imatinib component of this compound is binding to and inhibiting the kinase activity of BCR-ABL, even if degradation is not occurring.[1]

    • IAP Engagement: SNIPERs can induce the degradation of the IAPs they recruit.[2] Check the levels of cIAP1 and XIAP after treatment. A decrease in their levels suggests engagement by this compound.

3.2 Ternary Complex Formation:

  • Issue: The ternary complex may not be forming efficiently.

  • Troubleshooting:

    • Co-immunoprecipitation (Co-IP): Perform a Co-IP experiment to pull down BCR-ABL and blot for cIAP1 and/or XIAP, or vice versa. The presence of all three components in the immunoprecipitate would confirm the formation of the ternary complex.

Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_step1 cluster_step2 cluster_step3 start Start: No BCR-ABL Degradation step1 Step 1: Verify Experimental Parameters start->step1 q1_1 Concentration Optimal? (Dose-response) step1->q1_1 step2 Step 2: Assess Cellular Context q2_1 Cell Line Appropriate? (BCR-ABL, cIAP1/XIAP expression) step2->q2_1 step3 Step 3: Verify Target Engagement & Ternary Complex q3_1 Target Engagement? (pSTAT5/pCrkL levels) step3->q3_1 end_success Degradation Observed end_fail Consult Further/Alternative Strategy q1_1->step1 No, optimize q1_2 Incubation Time Sufficient? (Time-course) q1_1->q1_2 Yes q1_2->step1 No, optimize q1_3 Compound Integrity OK? q1_2->q1_3 Yes q1_3->step1 q1_3->step2 Yes q2_1->end_fail No, change cell line q2_2 Proteasome Functional? (Activity Assay) q2_1->q2_2 Yes q2_2->step3 Yes q2_2->end_fail No, check cell health q3_1->end_fail No, check compound binding q3_2 Ternary Complex Formed? (Co-IP) q3_1->q3_2 Yes q3_2->end_success Yes q3_2->end_fail No, consider linker/structural issues ABL_Signaling BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 CrkL CrkL BCR_ABL->CrkL pSTAT5 pSTAT5 STAT5->pSTAT5 Phosphorylation pCrkL pCrkL CrkL->pCrkL Phosphorylation Proliferation Cell Proliferation pSTAT5->Proliferation Survival Cell Survival pSTAT5->Survival pCrkL->Proliferation pCrkL->Survival SNIPER_Mechanism SNIPER This compound Ternary_Complex Ternary Complex (BCR-ABL-SNIPER-IAP) SNIPER->Ternary_Complex BCR_ABL BCR-ABL BCR_ABL->Ternary_Complex IAP cIAP1/XIAP (E3 Ligase) IAP->Ternary_Complex Ubiquitination Ubiquitination of BCR-ABL Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

References

improving SNIPER(ABL)-058 solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SNIPER(ABL)-058. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a specific focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to target the BCR-ABL fusion protein, a key driver in chronic myeloid leukemia (CML).[1] It is a chimeric molecule that conjugates the ABL kinase inhibitor Imatinib to a derivative of the IAP ligand LCL161 via a polyethylene glycol (PEG) linker.[1][2] This design allows this compound to recruit E3 ubiquitin ligases, specifically cIAP1 and XIAP, to the BCR-ABL protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

Q2: What is the purpose of the PEG linker in this compound?

A2: The polyethylene glycol (PEG) linker in this compound serves two primary purposes. First, it is intended to improve the solubility and pharmaceutical properties of the compound.[3] Second, it provides the necessary flexibility and spatial orientation to facilitate the formation of a stable ternary complex between BCR-ABL, this compound, and the E3 ligase, which is essential for efficient protein degradation.[1]

Q3: What is the reported efficacy of this compound?

A3: In vitro studies have shown that this compound effectively induces the degradation of the BCR-ABL protein in CML cell lines.[1] It has a reported DC50 (concentration for 50% degradation) of 10 µM.[2][4]

Q4: In which solvents is this compound soluble?

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to address common solubility challenges with this compound.

Problem: this compound is not dissolving in my chosen solvent.

Solution Workflow:

G start Start: Weigh this compound solvent Add recommended solvent (e.g., DMSO) start->solvent vortex Vortex vigorously for 1-2 minutes solvent->vortex check1 Visually inspect for dissolution vortex->check1 sonicate Sonicate in a water bath for 5-15 minutes check1->sonicate Insoluble success Solution is clear. Proceed with experiment. check1->success Soluble check2 Visually inspect for dissolution sonicate->check2 warm Warm solution to 37°C for 10-30 minutes check2->warm Insoluble check2->success Soluble check3 Visually inspect for dissolution warm->check3 cosolvent Consider adding a co-solvent (e.g., PEG300, Tween 80) (for final dilution in aqueous buffer) check3->cosolvent Insoluble check3->success Soluble fail Precipitate remains. Consult further. cosolvent->fail

Caption: Troubleshooting workflow for dissolving this compound.

Quantitative Data

While specific quantitative solubility data for this compound is not published, the following table provides data for a structurally related compound, SNIPER(ABL)-020, which can serve as a useful reference.

CompoundSolventSolubility
SNIPER(ABL)-020DMSO200 mg/mL (216.56 mM)

Data for SNIPER(ABL)-020 is provided as a reference for a compound in the same class.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath sonicator

    • Incubator or water bath at 37°C

  • Procedure:

    • Aseptically weigh the desired amount of this compound into a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM, 20 mM).

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution. If undissolved particles remain, proceed to the next step.

    • Place the tube in a water bath sonicator and sonicate for 5-15 minutes.

    • Visually inspect again. If the compound is still not fully dissolved, place the tube in a 37°C incubator or water bath for 10-30 minutes. Intermittently vortex the solution.

    • Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solutions at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

  • Materials:

    • High-concentration stock solution of this compound in DMSO

    • Pre-warmed cell culture medium

  • Procedure:

    • Thaw the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: When diluting, add the stock solution to the culture medium and mix immediately by pipetting or gentle vortexing to prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Signaling Pathway and Mechanism of Action

BCR-ABL Signaling and this compound-Mediated Degradation

The constitutively active BCR-ABL tyrosine kinase activates multiple downstream signaling pathways that drive cell proliferation and survival in CML.[5][6][7][8][9] this compound is designed to counteract this by inducing the degradation of the BCR-ABL protein.

G cluster_0 This compound Mechanism cluster_1 BCR-ABL Downstream Signaling SNIPER This compound Ternary Ternary Complex (BCR-ABL :: SNIPER :: IAP) SNIPER->Ternary BCR_ABL BCR-ABL BCR_ABL->Ternary IAP cIAP1/XIAP (E3 Ligase) IAP->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->BCR_ABL Degraded BCR_ABL_Signal BCR-ABL Proteasome->BCR_ABL_Signal Inhibition of Signaling GRB2 GRB2/SOS BCR_ABL_Signal->GRB2 PI3K PI3K BCR_ABL_Signal->PI3K STAT5 STAT5 BCR_ABL_Signal->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Mechanism of this compound and its effect on BCR-ABL signaling.

References

SNIPER(ABL)-058 Off-Target Effects Investigation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for investigating the off-target effects of SNIPER(ABL)-058.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a type of Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to target the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). It consists of three components: an Imatinib moiety that binds to the ABL kinase domain of BCR-ABL, a derivative of LCL161 that binds to Inhibitor of Apoptosis Proteins (IAPs), and a polyethylene glycol linker connecting them.[1] Its primary mechanism involves recruiting the E3 ubiquitin ligases cIAP1 and XIAP to BCR-ABL, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

Q2: What are the expected on-target effects of this compound?

The primary on-target effect of this compound is the degradation of the BCR-ABL protein.[1] In CML cell lines like K562 and KU812, this leads to a significant reduction in BCR-ABL protein levels.[1] A key downstream consequence is the decreased phosphorylation of substrates like STAT5 and CrkL, which are crucial for the oncogenic signaling driven by BCR-ABL.[1]

Q3: What is the reported potency of this compound for its intended target?

This compound has a reported DC50 (the concentration required to achieve 50% degradation of the target protein) of 10 µM for BCR-ABL protein reduction in CML cell lines.[2][3][4][5][6][7][8]

Q4: What are the potential off-target effects of this compound?

Potential off-target effects can arise from the individual components of the molecule or the unique pharmacology of the SNIPER construct itself:

  • Imatinib-related off-targets: Imatinib is known to inhibit other tyrosine kinases besides ABL, such as c-KIT and PDGF-R. It can also have off-target effects on mitochondrial respiration and modulate immune responses.[1][2][9][10]

  • LCL161-related off-targets: As a SMAC mimetic, the LCL161 component is designed to bind to and induce the degradation of cIAP1 and, to a lesser extent, cIAP2 and XIAP.[11] This can activate the non-canonical NF-κB signaling pathway, potentially leading to broader effects on cell survival, inflammation, and apoptosis.[12][13]

  • Neo-substrates and bystander effects: The formation of the ternary complex [this compound :: BCR-ABL :: IAP] could potentially lead to the ubiquitination and degradation of proteins that are not the intended target but are in proximity, or "bystander" proteins. Global proteomics is the best method to identify such neo-substrates.

Q5: My dose-response curve for BCR-ABL degradation is bell-shaped (a "hook effect"). What causes this?

The "hook effect" is a common phenomenon with bifunctional degraders like PROTACs and SNIPERs. At very high concentrations, the formation of unproductive binary complexes (SNIPER with BCR-ABL or SNIPER with IAP) can outcompete the formation of the productive ternary complex required for degradation. This leads to a decrease in degradation efficiency at higher concentrations.

Troubleshooting Guides

Problem 1: No degradation of BCR-ABL is observed at expected concentrations.

  • Likely Cause: Suboptimal experimental conditions or issues with the compound's integrity.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure this compound is properly stored and has not degraded.

    • Check Cell Line: Confirm that the cell line used expresses sufficient levels of both BCR-ABL and the E3 ligases cIAP1 and XIAP.

    • Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal duration for degradation.

    • Test a Broader Concentration Range: The optimal concentration may be narrow. Test a wide range of concentrations, from picomolar to high micromolar, to identify the active window.

    • Confirm Target Engagement: Use a technique like cellular thermal shift assay (CETSA) or a phospho-specific antibody for a downstream target (e.g., p-CrkL) to confirm that the Imatinib portion of the SNIPER is engaging with BCR-ABL.

Problem 2: Unexpected cytotoxicity is observed.

  • Likely Cause: Off-target effects of the Imatinib or LCL161 components, or degradation of an essential protein.

  • Troubleshooting Steps:

    • Generate Control Compounds: Synthesize or obtain "inactive" versions of this compound. One version should have a modification that prevents binding to BCR-ABL, and another that prevents binding to IAPs. This helps to deconvolute the effects of target degradation from other pharmacology.

    • Assess Apoptosis: The LCL161 component can induce apoptosis by degrading IAPs. Use assays like Annexin V staining or caspase activity assays to determine if the observed cytotoxicity is due to apoptosis.

    • Perform Off-Target Profiling: Conduct a proteomics study to identify any unintended protein degradation that might explain the cytotoxicity.

Quantitative Data Summary

CompoundTargetDC50Cell Line(s)
This compound BCR-ABL10 µMCML Cell Lines

Experimental Protocols

1. Western Blotting for BCR-ABL Degradation

This protocol is for quantifying the degradation of BCR-ABL protein following treatment with this compound.

  • Materials: CML cell line (e.g., K562), cell culture medium, this compound, DMSO, RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (anti-BCR-ABL, anti-GAPDH or β-actin), HRP-conjugated secondary antibody, and ECL substrate.

  • Procedure:

    • Seed K562 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) and a DMSO vehicle control for the desired time (e.g., 24 hours).

    • Harvest cells, wash with cold PBS, and lyse with RIPA buffer containing inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize the BCR-ABL signal to the loading control (GAPDH or β-actin).

2. Global Proteomics for Off-Target Identification (Mass Spectrometry)

This protocol provides a general workflow for identifying off-target protein degradation.

  • Materials: Cell line of interest, this compound, DMSO, lysis buffer (e.g., urea-based), DTT, iodoacetamide, trypsin, mass spectrometer.

  • Procedure:

    • Treat cells with this compound (at a concentration that gives maximal BCR-ABL degradation, e.g., 10 µM) and a DMSO control for a short duration (e.g., 6-8 hours) to prioritize direct targets.

    • Harvest and lyse the cells.

    • Reduce, alkylate, and digest the proteins with trypsin.

    • Analyze the resulting peptides by label-free quantitative LC-MS/MS.

    • Process the raw data using a suitable software package (e.g., MaxQuant) to identify and quantify proteins.

    • Perform differential expression analysis to identify proteins with significantly reduced abundance in the this compound-treated samples compared to the control.

    • BCR-ABL should be among the most significantly downregulated proteins. Other significantly downregulated proteins are potential off-targets.

Visualizations

G cluster_0 cluster_1 cluster_2 This compound This compound Ternary_Complex [BCR-ABL :: SNIPER :: IAP] Ternary Complex This compound->Ternary_Complex Binds BCR-ABL BCR-ABL BCR-ABL->Ternary_Complex Binds IAP IAP IAP->Ternary_Complex Recruited Ubiquitination BCR-ABL Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeted to Degradation BCR-ABL Degradation Proteasome->Degradation

Caption: Mechanism of Action of this compound.

G Start Unexpected Result (e.g., No Degradation, Cytotoxicity) Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound Use_Controls Test Inactive Control Compounds Start->Use_Controls Check_System Confirm Target and E3 Ligase Expression in Cell Line Check_Compound->Check_System Optimize_Time Perform Time-Course Experiment Check_System->Optimize_Time Proteomics Run Global Proteomics (Mass Spec) Optimize_Time->Proteomics If no degradation Apoptosis_Assay Assess Apoptosis (Annexin V / Caspase) Use_Controls->Apoptosis_Assay If cytotoxicity Identify_Off_Targets Identify Potential Off-Target Proteins Proteomics->Identify_Off_Targets Deconvolute_Effects Deconvolute On- vs. Off-Target Cytotoxicity Apoptosis_Assay->Deconvolute_Effects

Caption: Troubleshooting Workflow for Unexpected Experimental Results.

G Cell_Culture Cell Treatment with This compound vs. DMSO Lysis Cell Lysis and Protein Extraction Cell_Culture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Processing and Protein Quantification LCMS->Data_Analysis Result Identification of Downregulated Proteins (Potential Off-Targets) Data_Analysis->Result

Caption: Experimental Workflow for Off-Target Proteomics.

References

SNIPER(ABL)-058 stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with SNIPER(ABL)-058. Our goal is to help you navigate potential challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2] It is a chimeric molecule that consists of three key components:

  • An Imatinib moiety that binds to the ABL kinase domain of the BCR-ABL protein.[2][3]

  • An LCL161 derivative that serves as a ligand for Inhibitor of Apoptosis Proteins (IAPs), which are E3 ubiquitin ligases.[2][3]

  • A polyethylene glycol (PEG) linker that connects the Imatinib and LCL161 derivative components.[1]

By simultaneously binding to both BCR-ABL and an IAP E3 ligase (such as cIAP1 and XIAP), this compound forms a ternary complex that facilitates the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[1]

Q2: I am not observing the expected degradation of BCR-ABL. What are the potential causes?

Several factors could contribute to a lack of BCR-ABL degradation. Here are some common troubleshooting steps:

  • Compound Integrity: Ensure that this compound has been stored correctly and has not degraded. Refer to the recommended storage conditions.

  • Cellular Health: Confirm that the cell lines you are using are healthy and not compromised. We recommend regular cell line authentication.

  • Experimental Concentration: The concentration of this compound is critical. A "hook effect," where the degradation efficiency decreases at very high concentrations, has been observed with similar degrader molecules.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line. The reported DC50 (the concentration at which 50% of the protein is degraded) for this compound is 10 µM in certain CML cell lines.[2][3][4]

  • Incubation Time: Protein degradation is a time-dependent process. Initial protein reduction can be seen within hours, with maximal degradation typically observed between 6 to 24 hours.[1] A time-course experiment is recommended to identify the optimal treatment duration.

  • E3 Ligase Expression: The mechanism of this compound is dependent on the expression of IAP E3 ligases (cIAP1 and XIAP) in your cellular model.[1] Verify the expression levels of these ligases in your cells.

Q3: What is the best way to prepare and store this compound stock solutions?

For optimal stability, it is crucial to follow these guidelines for preparing and storing this compound:

ParameterRecommendationRationale
Solvent DMSO is a commonly used solvent for preparing high-concentration stock solutions.This compound is soluble in DMSO. For in vivo applications, appropriate formulation studies are required.
Stock Solution Concentration Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell culture medium.High concentrations of DMSO can be toxic to cells.
Storage of Solid Compound The solid compound should be stored at -20°C in a dry, dark environment.This minimizes degradation from exposure to moisture, light, and ambient temperature.
Storage of Stock Solutions Aliquot the stock solution into single-use volumes and store at -80°C.Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation. Storage at -80°C ensures long-term stability.
Handling Warm the stock solution to room temperature before opening the vial and making dilutions.This prevents condensation from forming inside the vial, which could compromise the stability of the compound.

Q4: Are there any known stability issues with this compound in solution?

While there is limited publicly available data specifically detailing the stability of this compound in various solutions, based on its chemical structure, potential stability issues could arise from:

  • Hydrolysis: The molecule contains amide and ester bonds that could be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH or in the presence of certain enzymes.

  • Oxidation: Certain functional groups within the molecule could be prone to oxidation.

To mitigate these potential issues, it is recommended to prepare fresh dilutions in your cell culture medium for each experiment from a frozen stock solution. Avoid storing the compound in aqueous solutions for extended periods.

Experimental Protocols

Protocol: In Vitro BCR-ABL Degradation Assay

This protocol outlines a typical experiment to assess the degradation of BCR-ABL in a CML cell line (e.g., K562) following treatment with this compound.

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BCR-ABL, anti-GAPDH or anti-β-tubulin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed K562 cells in a 6-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5 x 10^5 cells/well).

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a concentrated DMSO stock. Include a vehicle control (DMSO only).

  • Cell Treatment: The following day, treat the cells with the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Cell Lysis:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against BCR-ABL overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Probe for a loading control (GAPDH or β-tubulin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the BCR-ABL signal to the loading control.

Visualizations

This compound Mechanism of Action

SNIPER_Mechanism cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome Pathway This compound This compound BCR-ABL BCR-ABL This compound->BCR-ABL Binds to ABL Kinase Domain IAP E3 Ligase IAP E3 Ligase This compound->IAP E3 Ligase Binds to IAP Ubiquitination Ubiquitination BCR-ABL->Ubiquitination Targeted for IAP E3 Ligase->Ubiquitination Mediates Proteasome Proteasome Ubiquitination->Proteasome Leads to Degraded BCR-ABL Degraded BCR-ABL Proteasome->Degraded BCR-ABL Results in

Caption: Mechanism of this compound-induced BCR-ABL degradation.

Experimental Workflow for BCR-ABL Degradation Assay

Degradation_Workflow A 1. Seed Cells B 2. Treat with this compound A->B C 3. Incubate (6-24h) B->C D 4. Harvest and Lyse Cells C->D E 5. Quantify Protein D->E F 6. Western Blot E->F G 7. Data Analysis F->G

Caption: Workflow for assessing in vitro protein degradation.

Troubleshooting Logic for Lack of Degradation

Troubleshooting_Logic Start No BCR-ABL Degradation Observed Q1 Is the compound stored correctly? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Action: Procure new compound and store properly. Q1->A1_No Q2 Is the concentration optimal? (Consider Hook Effect) A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Action: Perform dose-response experiment. Q2->A2_No Q3 Is the incubation time sufficient? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Action: Perform time-course experiment. Q3->A3_No Q4 Are IAP E3 Ligases expressed? A3_Yes->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Action: Verify E3 ligase expression in the cell model. Q4->A4_No End Consult Further Technical Support A4_Yes->End

References

minimizing cytotoxicity of SNIPER(ABL)-058

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SNIPER(ABL)-058. The following information is designed to help minimize cytotoxicity while maintaining the on-target efficacy of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) designed to target the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). It is a heterobifunctional molecule that consists of the ABL inhibitor Imatinib linked to a derivative of LCL161, a ligand for the Inhibitor of Apoptosis Proteins (IAPs), via a polyethylene glycol (PEG) linker.[1]

Its mechanism of action involves the recruitment of the E3 ubiquitin ligases, specifically cellular inhibitor of apoptosis protein 1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP), to the BCR-ABL protein.[1][2] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[3] This targeted degradation leads to a reduction in the downstream signaling pathways driven by BCR-ABL, such as the phosphorylation of STAT5 and CrkL.[2]

Q2: What is the primary cause of cytotoxicity observed with this compound?

The cytotoxicity associated with this compound is likely multifaceted and linked to its mechanism of action. A primary contributor is the engagement and subsequent degradation of IAPs, such as cIAP1 and XIAP, which are critical regulators of apoptosis.[3] The LCL161 component of this compound is a SMAC mimetic, which antagonizes IAPs and can sensitize cells to apoptotic stimuli.[1] Therefore, while the degradation of BCR-ABL is the intended on-target effect, the concurrent degradation of IAPs can lower the threshold for apoptosis, potentially leading to off-target cytotoxicity in both cancerous and non-cancerous cells.

Q3: In which cell lines has this compound been shown to be effective?

This compound has demonstrated significant efficacy in reducing BCR-ABL protein levels in CML cell lines, including K562 and KU812.[2]

Q4: What is the reported potency of this compound?

The concentration required to achieve 50% degradation of the target protein (DC50) for this compound is reported to be 10 µM for the reduction of the BCR-ABL protein in CML cell lines.[4][5][6] Effective knockdown of BCR-ABL has been observed at concentrations as low as 10 nM, with maximal effect around 100 nM.[2]

Troubleshooting Guide: Minimizing Cytotoxicity

Issue 1: High levels of cell death observed at effective concentrations.

High cytotoxicity can mask the specific effects of BCR-ABL degradation. The following steps can help to mitigate this issue.

Troubleshooting Steps:

  • Optimize Compound Concentration:

    • Perform a dose-response experiment to determine the optimal concentration that balances BCR-ABL degradation with acceptable cell viability.

    • Start with a wide range of concentrations (e.g., 1 nM to 100 µM) and assess both target degradation (via Western Blot) and cell viability (e.g., using an MTT or LDH assay).

    • Aim for the lowest concentration that provides significant target degradation.

  • Reduce Incubation Time:

    • This compound has been shown to reduce the half-life of BCR-ABL to approximately 2 hours.[2]

    • Conduct a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the shortest incubation time required to achieve the desired level of BCR-ABL degradation. Shorter exposure may reduce cumulative cytotoxic effects.

  • Optimize Serum Concentration:

    • Serum proteins can bind to small molecules, reducing their effective concentration.

    • If working in low-serum conditions, consider whether increasing the serum concentration in your culture medium could reduce the free concentration of this compound and thereby lower its cytotoxicity.

  • Consider Co-treatment with Cytoprotective Agents:

    • If the mechanism of off-target cytotoxicity is suspected to be related to excessive apoptosis, co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) could be explored to understand the contribution of apoptosis to the observed cell death. This should be used as a tool to understand the mechanism, not as a standard part of the protocol.

Issue 2: Differentiating between targeted anti-cancer activity and non-specific cytotoxicity.

It is crucial to determine if the observed cell death is a consequence of BCR-ABL degradation or a general cytotoxic effect of the compound.

Troubleshooting Steps:

  • Use Control Cell Lines:

    • Include a negative control cell line that does not express the BCR-ABL fusion protein. If high cytotoxicity is observed in these cells, it suggests an off-target effect.

  • Rescue Experiment:

    • To confirm that cytotoxicity is due to the degradation of BCR-ABL, a rescue experiment can be performed. This could involve the overexpression of a degradation-resistant form of BCR-ABL.

  • Distinguish Between Apoptosis and Necrosis:

    • Utilize assays that can differentiate between different modes of cell death. For example, Annexin V/Propidium Iodide (PI) staining can distinguish between early apoptosis, late apoptosis, and necrosis.

Data Presentation

Table 1: Key Parameters of this compound

ParameterValueCell LinesReference
DC50 10 µMCML Cell Lines[4][5][6]
Effective Concentration Range 10 nM - 100 nMK562, KU812[2]
BCR-ABL Half-life (post-treatment) ~2 hoursNot specified[2]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
High Cytotoxicity Concentration too highPerform dose-response curve to find optimal concentration.
Prolonged exposureConduct a time-course experiment to find the shortest effective incubation time.
Off-target effectsTest on BCR-ABL negative cell lines.
Difficulty Interpreting Results Cytotoxicity vs. On-target effectPerform rescue experiments; use apoptosis vs. necrosis assays.

Experimental Protocols

Protocol 1: Dose-Response and Time-Course for Optimal this compound Concentration
  • Cell Seeding: Seed your target cells (e.g., K562) in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium.

  • Treatment:

    • Dose-Response: Treat the cells with the serially diluted compound for a fixed time point (e.g., 24 hours).

    • Time-Course: Treat the cells with a fixed concentration of the compound (determined from the dose-response experiment) for various time points (e.g., 2, 4, 6, 12, 24 hours).

  • Endpoint Analysis:

    • Cell Viability: Perform an MTT or LDH assay to determine cell viability.

    • Target Degradation: Lyse the cells and perform a Western Blot to analyze the levels of BCR-ABL, cIAP1, XIAP, and a loading control (e.g., GAPDH or β-actin).

Protocol 2: Western Blot for IAP and BCR-ABL Degradation
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against BCR-ABL, cIAP1, XIAP, and a loading control overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

SNIPER_ABL_058_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm SNIPER This compound IAP cIAP1 / XIAP (E3 Ligase) SNIPER->IAP Degradation Ternary_Complex Ternary Complex (SNIPER + BCR-ABL + IAP) SNIPER->Ternary_Complex BCR_ABL BCR-ABL BCR_ABL->Ternary_Complex Downstream Downstream Signaling (e.g., STAT5, CrkL phosphorylation) BCR_ABL->Downstream IAP->Ternary_Complex Apoptosis_Reg Apoptosis Regulation IAP->Apoptosis_Reg Inhibition Ub_BCR_ABL Ubiquitinated BCR-ABL Ternary_Complex->Ub_BCR_ABL Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BCR_ABL Proteasome Proteasome Ub_BCR_ABL->Proteasome Targeting Degradation Degradation Products Proteasome->Degradation Degradation Degradation->Downstream Inhibition Apoptosis Apoptosis Apoptosis_Reg->Apoptosis

Caption: Mechanism of this compound leading to BCR-ABL degradation and potential for apoptosis.

Troubleshooting_Workflow Start Experiment Start: Treat cells with this compound Assess_Viability Assess Cell Viability (e.g., MTT, LDH assay) Start->Assess_Viability High_Cytotoxicity High Cytotoxicity Observed? Assess_Viability->High_Cytotoxicity Optimize_Params Optimize Experimental Parameters High_Cytotoxicity->Optimize_Params Yes Assess_Degradation Assess Target Degradation (Western Blot for BCR-ABL) High_Cytotoxicity->Assess_Degradation No Dose_Response Perform Dose-Response Optimize_Params->Dose_Response Time_Course Perform Time-Course Optimize_Params->Time_Course Serum_Opt Optimize Serum Concentration Optimize_Params->Serum_Opt Dose_Response->Assess_Viability Time_Course->Assess_Viability Serum_Opt->Assess_Viability Acceptable_Viability Acceptable Viability Degradation_Achieved Sufficient Degradation? Assess_Degradation->Degradation_Achieved Proceed Proceed with Experiment Degradation_Achieved->Proceed Yes Troubleshoot_Degradation Troubleshoot Degradation Protocol (e.g., check antibody, lysis buffer) Degradation_Achieved->Troubleshoot_Degradation No Proceed->Acceptable_Viability Troubleshoot_Degradation->Start

Caption: A workflow for troubleshooting and optimizing this compound experiments to minimize cytotoxicity.

References

SNIPER(ABL)-058 Technical Support Center: Linker Stability & Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and cleavage of the linker in SNIPER(ABL)-058.

Frequently Asked Questions (FAQs)

Q1: What is the composition of the this compound linker?

The this compound molecule incorporates a polyethylene glycol (PEG) linker. This linker connects the Imatinib moiety, which binds to the BCR-ABL protein, and the LCL161 derivative, which recruits the inhibitor of apoptosis protein (IAP) E3 ubiquitin ligases. PEG linkers are chosen for their hydrophilicity, biocompatibility, and the ability to modulate the length for optimal ternary complex formation.

Q2: Is the this compound linker designed to be cleavable?

This compound is a Proteolysis Targeting Chimera (PROTAC), and its primary mechanism of action is to induce the degradation of the target protein, BCR-ABL, via the ubiquitin-proteasome system. For this to occur, the entire molecule, including the linker, should ideally remain intact to facilitate the formation of a stable ternary complex between BCR-ABL and the E3 ligase. Therefore, the PEG linker in this compound is generally considered to be non-cleavable under physiological conditions to ensure its stability in circulation and allow it to reach the target cells.

Q3: What are the general stability characteristics of PEG linkers?

PEG linkers are known for their stability under a range of physiological conditions.[1][2] They are generally resistant to hydrolysis and enzymatic degradation in the bloodstream, which contributes to a favorable pharmacokinetic profile.[][4] However, their stability can be influenced by factors such as extreme pH, high temperatures, and the presence of specific oxidative or enzymatic environments that are not typically encountered in standard cell culture or in vivo conditions.[4][5]

Q4: Could off-target cleavage of the linker occur?

While the PEG linker is designed for stability, premature cleavage is a theoretical possibility, though unlikely under standard experimental conditions. This could potentially be mediated by unforeseen enzymatic activity or harsh chemical environments. If significant off-target cleavage were to occur, it would result in the separation of the Imatinib and the IAP ligand, leading to a loss of BCR-ABL degradation activity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced or no degradation of BCR-ABL protein Linker Instability: The PEG linker may be degrading under the specific experimental conditions.1. Verify Storage Conditions: Ensure this compound is stored as recommended by the supplier, typically at -20°C or -80°C in a dry, dark environment to prevent degradation. 2. Check Experimental Buffer/Media: Ensure the pH of your cell culture media or experimental buffer is within the physiological range (pH 7.2-7.4). Extreme pH values can potentially affect linker stability. 3. Minimize Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the stock solution can lead to degradation. Aliquot the stock solution upon receipt.
Enzymatic Degradation: The experimental system (e.g., cell line, tissue homogenate) may contain high levels of non-specific proteases or other enzymes that could cleave the linker.1. Include Protease Inhibitors: When preparing cell lysates for analysis, always use a protease inhibitor cocktail to prevent protein degradation and potential linker cleavage. 2. Serum Source: If working with serum, consider that different batches or sources of serum may have varying levels of enzymatic activity. Test different batches if linker instability is suspected.
Inconsistent results between experiments Variable Linker Stability: Inconsistent handling or experimental setup may lead to variable linker stability.1. Standardize Protocols: Ensure all experimental parameters, including incubation times, temperatures, and reagent concentrations, are kept consistent between experiments. 2. Fresh Working Solutions: Prepare fresh working solutions of this compound from a properly stored stock solution for each experiment.

Experimental Protocols

Protocol 1: Western Blot Analysis of BCR-ABL Degradation

This protocol is to determine the extent of BCR-ABL protein degradation following treatment with this compound.

  • Cell Seeding: Seed K562 cells (or other suitable BCR-ABL positive cell lines) in a 6-well plate at a density that allows for 70-80% confluency at the time of harvest.

  • Cell Treatment: Treat the cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BCR-ABL and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the BCR-ABL signal to the loading control.

Visualizations

SNIPER_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm SNIPER This compound SNIPER_in This compound SNIPER->SNIPER_in BCR_ABL BCR-ABL Protein Ternary_Complex Ternary Complex (BCR-ABL :: SNIPER :: IAP) BCR_ABL->Ternary_Complex Binds IAP IAP E3 Ligase IAP->Ternary_Complex Recruited Ub_BCR_ABL Ubiquitinated BCR-ABL Ternary_Complex->Ub_BCR_ABL Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BCR_ABL->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation Degrades SNIPER_in->Ternary_Complex Binds

Caption: Mechanism of action of this compound leading to BCR-ABL degradation.

WB_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Seeding & Treatment (K562 cells + this compound) B 2. Cell Lysis (RIPA buffer + Protease Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (ECL) F->G H 8. Data Analysis G->H

Caption: A typical experimental workflow for Western Blot analysis.

References

adjusting SNIPER(ABL)-058 dose for optimal degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SNIPER(ABL)-058. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for the targeted degradation of the BCR-ABL fusion protein. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER) designed to induce the degradation of the BCR-ABL oncoprotein.[1][] It is a bifunctional molecule that consists of an ABL inhibitor (Imatinib) linked to a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase (LCL161 derivative).[1][3][4][5][6] By simultaneously binding to both BCR-ABL and IAPs (specifically cIAP1 and XIAP), this compound forms a ternary complex that triggers the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[1]

Q2: What is the recommended starting concentration and incubation time for this compound?

For initial experiments, it is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions. Based on published data, effective degradation of BCR-ABL in cell lines like K562 and KU812 has been observed at concentrations as low as 10 nM, with maximal degradation often seen around 100 nM.[1] A common incubation time for observing significant degradation is 24 to 48 hours.[1]

Q3: What are the appropriate positive and negative controls for my experiment?

  • Positive Control: A known BCR-ABL positive cell line (e.g., K562, KU812) treated with a concentration of this compound previously shown to be effective (e.g., 100 nM).

  • Negative Controls:

    • Vehicle control (e.g., DMSO) to assess the baseline level of BCR-ABL.

    • A cell line that does not express BCR-ABL to check for off-target effects.

    • A proteasome inhibitor (e.g., MG132) co-treated with this compound to confirm that the observed protein reduction is proteasome-dependent.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low BCR-ABL degradation Suboptimal concentration: The concentration of this compound may be too low or too high (see "Hook Effect" below).Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal degradation concentration (DC50).
Insufficient incubation time: The treatment duration may not be long enough for degradation to occur.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time.
Low expression of IAP E3 ligases: The cell line may have low endogenous levels of cIAP1 or XIAP.Verify the expression levels of cIAP1 and XIAP in your cell line via Western blot or qPCR. Consider using a different cell line with higher expression.
Compound instability or poor solubility: this compound may be degrading or precipitating in the cell culture medium.Prepare fresh stock solutions and ensure complete dissolution in the medium. Visually inspect the medium for any precipitation.
"Hook Effect" observed (degradation decreases at higher concentrations) Formation of binary complexes: At high concentrations, this compound can form separate binary complexes with BCR-ABL and the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[1][7]Use concentrations within the optimal degradation window identified in your dose-response experiments. Avoid using excessively high concentrations.
High cell toxicity Off-target effects: this compound may be affecting other cellular proteins or pathways.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. Compare the degradation of BCR-ABL to cell viability to find a therapeutic window.
On-target toxicity: The degradation of BCR-ABL itself can lead to cell death in BCR-ABL dependent cell lines.This is an expected outcome in cancer cell lines that rely on BCR-ABL for survival. Correlate the timing and dose of BCR-ABL degradation with the onset of cell death.
Inconsistent results Experimental variability: Inconsistent cell passage number, cell density, or reagent preparation can lead to variable results.Maintain consistent cell culture practices. Use cells within a low passage number range and seed them at a consistent density. Prepare fresh reagents for each experiment.

Data Summary

Parameter Value Cell Lines Reference
DC50 (50% Degradation Concentration) 10 µMK562[1][3][4][5][6]
Effective Concentration Range 10 nM - 100 nMK562, KU812[1]
Time for Significant Degradation 24 - 48 hoursK562[1]

Experimental Protocols

Western Blotting for BCR-ABL Degradation

This protocol is a general guideline and may require optimization for your specific experimental setup.

  • Cell Seeding: Seed K562 cells at a density of 2 x 10^5 cells/mL in a 6-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for the desired incubation time (e.g., 24 hours).

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BCR-ABL (or c-ABL) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative level of BCR-ABL protein.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for the desired incubation time.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

SNIPER_ABL_058_Mechanism cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome System This compound This compound BCR-ABL BCR-ABL This compound->BCR-ABL Binds to ABL kinase domain IAP (cIAP1/XIAP) IAP (cIAP1/XIAP) This compound->IAP (cIAP1/XIAP) Binds to IAP Ubiquitination Ubiquitination BCR-ABL->Ubiquitination Oncogenic Signaling Oncogenic Signaling BCR-ABL->Oncogenic Signaling Drives IAP (cIAP1/XIAP)->Ubiquitination E3 Ligase Activity Proteasome Proteasome Ubiquitination->Proteasome Poly-ubiquitin tag Degraded BCR-ABL Degraded BCR-ABL Proteasome->Degraded BCR-ABL Degradation Inhibition of Oncogenic Signaling Inhibition of Oncogenic Signaling Degraded BCR-ABL->Inhibition of Oncogenic Signaling Leads to

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Experiment Start: Treat cells with this compound Check_Degradation Assess BCR-ABL Levels (Western Blot) Start->Check_Degradation Degradation_Observed Degradation Observed Check_Degradation->Degradation_Observed Yes No_Degradation No/Low Degradation Check_Degradation->No_Degradation No Hook_Effect Observe for Hook Effect Degradation_Observed->Hook_Effect Optimize_Concentration Optimize Concentration (Dose-Response) No_Degradation->Optimize_Concentration Optimize_Time Optimize Incubation Time (Time-Course) Optimize_Concentration->Optimize_Time Check_E3_Ligase Check IAP Expression Optimize_Time->Check_E3_Ligase Check_Compound Check Compound Stability/ Solubility Check_E3_Ligase->Check_Compound Check_Compound->Hook_Effect High_Concentration High Concentration? Hook_Effect->High_Concentration Check Optimal_Range Within Optimal Range High_Concentration->Optimal_Range No Reduce_Concentration Reduce Concentration High_Concentration->Reduce_Concentration Yes End Optimal Degradation Achieved Optimal_Range->End Reduce_Concentration->Check_Degradation

Caption: Troubleshooting workflow for optimizing BCR-ABL degradation.

References

Validation & Comparative

A Head-to-Head Comparison: SNIPER(ABL)-058 Versus Traditional ABL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for cancers driven by the BCR-ABL oncoprotein, such as Chronic Myeloid Leukemia (CML), a new class of molecules known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) presents a novel mechanism of action compared to traditional ATP-competitive Abelson tyrosine kinase inhibitors (TKIs). This guide provides a detailed comparison of SNIPER(ABL)-058, a proteolysis-targeting chimera (PROTAC), and traditional ABL inhibitors like imatinib, nilotinib, and dasatinib, focusing on their mechanisms, efficacy, and resistance profiles, supported by available experimental data.

Mechanism of Action: Inhibition vs. Degradation

Traditional ABL inhibitors, the cornerstone of CML treatment for decades, function by competitively binding to the ATP-binding site of the BCR-ABL kinase domain. This binding event blocks the kinase's ability to phosphorylate downstream substrates, thereby inhibiting the signaling pathways that drive cancer cell proliferation and survival, ultimately leading to apoptosis.[1]

In contrast, this compound operates through a fundamentally different mechanism. It is a heterobifunctional molecule that links the ABL inhibitor imatinib to a ligand for the inhibitor of apoptosis protein (IAP), LCL161.[2] This design allows this compound to act as a molecular bridge, bringing the BCR-ABL protein into proximity with E3 ubiquitin ligases, specifically cIAP1 and XIAP.[2] This induced proximity results in the ubiquitination of BCR-ABL, marking it for degradation by the cell's proteasome.[2] Instead of merely inhibiting the target protein, this compound eliminates it entirely from the cell.

Signaling Pathway Diagrams

The distinct mechanisms of action of traditional ABL inhibitors and this compound are illustrated in the following diagrams.

Traditional_ABL_Inhibitors Mechanism of Traditional ABL Inhibitors BCR_ABL BCR-ABL (Active Kinase) P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Substrate->BCR_ABL Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Signal Transduction TKI Traditional ABL Inhibitor (e.g., Imatinib) TKI->BCR_ABL Inhibits ATP Binding

Caption: Mechanism of Traditional ABL Inhibitors.

SNIPER_ABL_058_Mechanism Mechanism of this compound cluster_0 Ternary Complex Formation BCR_ABL BCR-ABL SNIPER This compound BCR_ABL->SNIPER Ub_BCR_ABL Ubiquitinated BCR-ABL E3_Ligase E3 Ubiquitin Ligase (cIAP1/XIAP) SNIPER->E3_Ligase E3_Ligase->Ub_BCR_ABL Ubiquitination Ubiquitin Ubiquitin Ubiquitin->E3_Ligase Proteasome Proteasome Ub_BCR_ABL->Proteasome Degradation Degraded BCR-ABL (Peptides) Proteasome->Degradation

Caption: Mechanism of this compound.

Comparative Efficacy

The efficacy of traditional ABL inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the kinase activity by 50%. For this compound, the key metric is the half-maximal degradation concentration (DC50), the concentration needed to degrade 50% of the target protein.

CompoundMetricCell LineValue (µM)Reference(s)
This compound DC50CML Cell Lines10[3][4][5][6]
Imatinib IC50K562~0.267 - 0.75[2][7]
Nilotinib IC50Ba/F3 (BCR-ABL)~0.007[8]
Dasatinib IC50K562~0.001[7]

Note: IC50 and DC50 values are from different studies and experimental conditions may vary.

Based on these values, traditional ABL inhibitors, particularly the second-generation inhibitors nilotinib and dasatinib, demonstrate significantly higher potency in inhibiting BCR-ABL kinase activity at much lower concentrations than this compound's ability to induce its degradation.

Resistance Profiles

A major clinical challenge in CML therapy is the emergence of resistance to TKIs, often through point mutations in the ABL kinase domain. The "gatekeeper" T315I mutation is notoriously resistant to first and second-generation TKIs.

BCR-ABL MutantImatinibDasatinibNilotinibThis compound (Predicted)
T315I ResistantResistantResistantResistant
G250E SensitiveSensitiveSensitiveSensitive
E255K/V ResistantSensitiveModerately ResistantResistant
Y253F/H ResistantSensitiveModerately ResistantResistant
M351T ResistantSensitiveSensitiveResistant

Sensitivity/Resistance is based on reported IC50 values from various studies. The predicted response for this compound is based on its imatinib component.

Since this compound utilizes imatinib to bind to BCR-ABL, it is not expected to be effective against mutations that confer resistance to imatinib, including the T315I mutation.[9][10][11] However, the PROTAC approach holds promise for overcoming resistance if a different ABL inhibitor that is active against these mutants is used as the "warhead." For instance, a SNIPER molecule created with the pan-BCR-ABL inhibitor dasatinib, SNIPER(ABL)-39, has shown potent degradation of BCR-ABL.[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general representation for determining the IC50 of ABL inhibitors.

  • Cell Seeding: Seed CML cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of the ABL inhibitor (e.g., imatinib) and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Protein Degradation (DC50 Determination)

This protocol outlines the general steps for assessing protein degradation induced by this compound.

  • Cell Treatment: Plate CML cells and treat with increasing concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against BCR-ABL overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the BCR-ABL signal to the loading control. Plot the percentage of remaining BCR-ABL protein against the this compound concentration to determine the DC50 value.

Experimental Workflow Diagram

Experimental_Workflow Comparative Experimental Workflow cluster_TKI Traditional ABL Inhibitor Arm cluster_SNIPER This compound Arm Start Start: CML Cell Culture (e.g., K562) TKI_Treat Treat with serial dilutions of Imatinib, etc. Start->TKI_Treat SNIPER_Treat Treat with serial dilutions of this compound Start->SNIPER_Treat MTT_Assay Cell Viability Assay (MTT) TKI_Treat->MTT_Assay IC50_Calc Calculate IC50 MTT_Assay->IC50_Calc Compare Compare Potency & Mechanism of Action IC50_Calc->Compare Western_Blot Western Blot for BCR-ABL SNIPER_Treat->Western_Blot DC50_Calc Calculate DC50 Western_Blot->DC50_Calc DC50_Calc->Compare

Caption: Workflow for comparing ABL inhibitors and SNIPERs.

Conclusion

This compound represents a paradigm shift from inhibition to targeted degradation of the BCR-ABL oncoprotein. While traditional ABL inhibitors, particularly second-generation TKIs, exhibit higher potency in enzymatic inhibition at lower concentrations, the degradation mechanism of SNIPERs offers a potential strategy to address certain aspects of drug resistance and could lead to more profound and durable responses. However, the efficacy of this compound is currently limited by the resistance profile of its imatinib component. Future development of SNIPERs utilizing pan-ABL inhibitors as warheads may provide a promising therapeutic avenue for patients with TKI-resistant CML. Further head-to-head preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this novel class of anti-cancer agents.

References

A Comparative Guide to SNIPER(ABL)-058 and Imatinib in Targeting BCR-ABL

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, particularly for chronic myeloid leukemia (CML), the BCR-ABL fusion protein stands as a critical oncogenic driver. Imatinib, a first-generation tyrosine kinase inhibitor (TKI), revolutionized CML treatment by directly targeting this protein. However, the emergence of drug resistance, notably through mutations like T315I, has necessitated the development of novel therapeutic strategies. This guide provides a detailed comparison of Imatinib and a next-generation modality, SNIPER(ABL)-058, a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), offering insights into their distinct mechanisms, efficacy, and the experimental frameworks used for their evaluation.

Mechanism of Action: Inhibition vs. Degradation

The fundamental difference between Imatinib and this compound lies in their approach to neutralizing the BCR-ABL oncoprotein.

Imatinib: As a tyrosine kinase inhibitor, Imatinib functions by competitively binding to the ATP-binding site within the ABL kinase domain of the BCR-ABL fusion protein.[1][2][3] This occupation prevents the transfer of phosphate from ATP to tyrosine residues on various substrates, thereby blocking downstream signaling pathways essential for cell proliferation and survival.[1][4] This action effectively inhibits the enzymatic function of BCR-ABL, leading to the induction of apoptosis in cancer cells.[4][5]

This compound: This novel compound operates on a principle of targeted protein degradation.[6][] It is a hybrid molecule that links Imatinib to a ligand for the inhibitor of apoptosis protein (IAP), specifically a derivative of LCL161 which binds to cIAP1 and XIAP.[6][8][9] This unique structure allows this compound to act as a molecular bridge, bringing the E3 ubiquitin ligase activity of IAPs into close proximity with the BCR-ABL protein.[6][] This induced proximity leads to the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[6][] Consequently, this compound eliminates the entire protein, not only inhibiting its kinase activity but also its non-catalytic scaffolding functions.[6]

Mechanism_of_Action Figure 1: Comparative Mechanisms of Imatinib and this compound cluster_Imatinib Imatinib: Kinase Inhibition cluster_SNIPER This compound: Protein Degradation Imatinib Imatinib ATP_Site ATP Binding Site Imatinib->ATP_Site Binds to BCR_ABL_I BCR-ABL (Active Kinase) Inactive_BCR_ABL BCR-ABL (Inactive) ATP_Site->Inactive_BCR_ABL Inhibits Kinase Activity Downstream_Signaling_I Downstream Signaling (Blocked) Inactive_BCR_ABL->Downstream_Signaling_I Cell_Proliferation_I Cell Proliferation (Inhibited) Downstream_Signaling_I->Cell_Proliferation_I SNIPER This compound Ternary_Complex Ternary Complex (BCR-ABL :: SNIPER :: IAP) SNIPER->Ternary_Complex BCR_ABL_S BCR-ABL BCR_ABL_S->Ternary_Complex IAP IAP E3 Ligase IAP->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BCR-ABL Degradation Proteasome->Degradation

Figure 1: Comparative Mechanisms of Imatinib and this compound

Comparative Efficacy

The differing mechanisms of action translate to distinct efficacy profiles, particularly in the context of drug-resistant mutations.

Efficacy Against Wild-Type BCR-ABL

While Imatinib effectively inhibits wild-type BCR-ABL, this compound induces its degradation. The potency of this compound is measured by its Degradation Concentration 50 (DC50), the concentration required to degrade 50% of the target protein.

CompoundMetricConcentrationCell Line
Imatinib IC50Varies (typically nM range)CML Cell Lines
This compound DC5010 µMCML Cell Lines[8][9]

Note: Direct comparative IC50/DC50 values from a single study are not available. Imatinib's IC50 can vary based on the specific cell line and assay conditions.

Efficacy Against T315I Mutant BCR-ABL

The T315I "gatekeeper" mutation is a significant clinical challenge as it confers resistance to Imatinib and many second-generation TKIs.[10][11] The mutation involves the substitution of threonine with a bulkier isoleucine at position 315, which sterically hinders the binding of Imatinib to the ATP pocket and disrupts a critical hydrogen bond.[10][12]

This compound, by virtue of its degradation mechanism, has the potential to overcome this resistance. Since the Imatinib component of this compound still targets the ABL kinase domain, its binding may be affected. However, by eliminating the entire protein, it can potentially circumvent resistance mechanisms that rely on kinase activity.[6] While specific data on this compound's efficacy against T315I is not detailed in the provided results, other SNIPERs have shown activity against resistant mutants.[6]

CompoundEfficacy against T315I MutantRationale
Imatinib IneffectiveSteric hindrance at the ATP-binding site prevents drug binding.[10][12][13]
This compound Potentially EffectiveThe degradation mechanism may overcome resistance by eliminating the entire protein, though binding of the Imatinib moiety could still be a factor.[6]

Experimental Protocols

The evaluation of compounds like Imatinib and this compound relies on standardized in vitro assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to determine the IC50 value by measuring the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: CML cells (e.g., K562) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (Imatinib or this compound) for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: The absorbance values are plotted against the compound concentration, and the IC50 value is calculated using non-linear regression analysis.

Western Blotting for Protein Degradation

Western blotting is a key technique to visualize and quantify the degradation of a target protein, allowing for the determination of the DC50 value.

  • Cell Lysis: CML cells treated with various concentrations of this compound are harvested and lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (BCR-ABL) and a loading control (e.g., GAPDH or β-actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light.

  • Imaging and Analysis: The light signal is captured by an imager. The band intensities are quantified, and the target protein levels are normalized to the loading control. The DC50 is calculated by plotting the normalized protein levels against the drug concentration.

Western_Blot_Workflow Figure 2: Experimental Workflow for Western Blotting Start Start: Cell Treatment Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Gel Electrophoresis Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Non-specific Sites Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-BCR-ABL, Anti-Actin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging & Densitometry Detection->Imaging Analysis End: DC50 Calculation Imaging->Analysis

Figure 2: Experimental Workflow for Western Blotting

Interference with BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein activates multiple downstream signaling pathways that drive CML pathogenesis, including the Ras/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation and inhibit apoptosis.[1]

  • Imatinib blocks the initiation of these cascades by preventing the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its downstream substrates.[1][4]

  • This compound achieves a more comprehensive shutdown of these pathways by physically eliminating the BCR-ABL protein, thus removing the central node from which these oncogenic signals emanate.[6] This also abrogates any non-kinase scaffolding functions of the protein.

BCR_ABL_Signaling_Pathway Figure 3: BCR-ABL Signaling and Points of Drug Intervention cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL Oncoprotein RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition JAK_STAT->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits Kinase Activity SNIPER This compound SNIPER->BCR_ABL Induces Degradation

Figure 3: BCR-ABL Signaling and Points of Drug Intervention

Conclusion

This compound and Imatinib represent two distinct and powerful strategies for targeting the BCR-ABL oncoprotein. Imatinib, the established standard of care, acts as a potent inhibitor of BCR-ABL's kinase activity. In contrast, this compound embodies a novel therapeutic paradigm focused on targeted protein degradation, offering a mechanism to completely eliminate the oncoprotein. This degradation-based approach holds significant promise for overcoming the challenge of drug resistance, particularly in cases involving the T315I mutation where traditional kinase inhibitors fail. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound as a next-generation treatment for CML and other BCR-ABL-driven malignancies.

References

Validating SNIPER(ABL)-058: A Head-to-Head Comparison with Genetic Knockdowns for BCR-ABL Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals invested in the targeted degradation of the oncogenic BCR-ABL protein, this guide provides a comprehensive comparison of SNIPER(ABL)-058 with genetic knockdown techniques. We delve into the experimental data, protocols, and underlying mechanisms to offer a clear perspective on their respective performances.

This compound is a novel heterobifunctional molecule designed to induce the degradation of the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML). It achieves this by hijacking the cell's natural protein disposal system. This "Specific and Non-genetic IAP-dependent Protein Eraser" (SNIPER) links the BCR-ABL inhibitor Imatinib to a ligand for the Inhibitor of Apoptosis Proteins (IAPs), specifically LCL161. This dual-action design recruits E3 ubiquitin ligases, such as cIAP1 and XIAP, to the BCR-ABL protein, leading to its ubiquitination and subsequent destruction by the proteasome.[1]

Genetic knockdown methods, such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), represent the gold standard for validating the on-target effects of protein degraders. These techniques directly reduce the expression of the target protein by degrading its corresponding mRNA, thus providing a benchmark against which the efficacy and specificity of a chemical degrader can be measured.

Performance Comparison: this compound vs. Genetic Knockdown

The primary advantage of this compound lies in its ability to induce rapid, potent, and reversible degradation of the BCR-ABL protein. Unlike genetic methods that act at the mRNA level, this compound directly targets the existing protein pool. This leads to a faster onset of action and allows for dose-dependent control over protein levels.

Mechanistic studies have validated the critical role of the recruited E3 ligases in the activity of this compound. Experiments employing shRNA-mediated gene silencing of cIAP1 and XIAP have demonstrated that both ligases are essential for the degradation process induced by this compound.[1] This confirms that the molecule functions through its intended mechanism of action.

While direct, side-by-side quantitative comparisons in published literature are limited, the available data allows for a qualitative and mechanistic juxtaposition:

FeatureThis compoundGenetic Knockdown (siRNA/shRNA)
Mechanism of Action Post-translational: Induces ubiquitination and proteasomal degradation of existing protein.Pre-translational: Mediates cleavage and degradation of target mRNA.
Onset of Action Rapid (protein degradation detectable within hours).Slower (requires turnover of existing protein, typically 24-72 hours).
Reversibility Reversible upon compound washout.Long-lasting, semi-permanent with stable shRNA expression.
Specificity High, determined by the selectivity of the targeting ligand (Imatinib). Can have off-target effects related to the IAP ligand.High, determined by the specificity of the siRNA/shRNA sequence. Can have off-target effects due to unintended mRNA binding.
Dose-dependence Degradation is dose-dependent, allowing for fine-tuning of protein levels.Knockdown efficiency can be concentration-dependent but is often all-or-none.
Delivery Small molecule, generally good cell permeability.Requires transfection or viral transduction, which can be challenging in some cell types and in vivo.
Therapeutic Potential High, as a small molecule drug.Primarily a research tool, with some therapeutic applications in development.

Experimental Data Summary

The efficacy of various SNIPER(ABL) compounds is typically quantified by their DC50 value, the concentration at which 50% of the target protein is degraded.

CompoundABL InhibitorIAP LigandDC50
This compound ImatinibLCL161 derivative10 µM[2][3]
SNIPER(ABL)-039DasatinibLCL161 derivative10 nM[2]
SNIPER(ABL)-033HG-7-85-01LCL161 derivative0.3 µM[2]
SNIPER(ABL)-024GNF5LCL161 derivative5 µM[2]
SNIPER(ABL)-019DasatinibMV-10.3 µM
SNIPER(ABL)-013GNF5Bestatin20 µM

This table highlights that the choice of both the ABL inhibitor and the IAP ligand, as well as the linker connecting them, significantly impacts the potency of the SNIPER molecule.

Signaling Pathway Analysis

This compound-mediated degradation of BCR-ABL leads to a significant reduction in the phosphorylation of downstream signaling proteins, such as STAT5 and CrkL, which are crucial for the oncogenic activity of BCR-ABL.[1] This effect on downstream pathways serves as a key functional validation of target engagement and degradation.

BCR_ABL_Signaling_Pathway cluster_upstream Upstream cluster_downstream Downstream Signaling cluster_intervention Intervention BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 pY CrkL CrkL BCR_ABL->CrkL pY Proteasome Proteasomal Degradation Proliferation Cell Proliferation & Survival STAT5->Proliferation CrkL->Proliferation SNIPER This compound SNIPER->BCR_ABL Induces Degradation

BCR-ABL signaling and this compound intervention.

Experimental Workflow and Protocols

Validating the effects of this compound typically involves a series of experiments to confirm protein degradation and its functional consequences, often in parallel with genetic knockdown controls.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis SNIPER_Treat Treat cells with This compound Lysate Cell Lysis SNIPER_Treat->Lysate Viability Cell Viability Assay SNIPER_Treat->Viability siRNA_Treat Transfect cells with BCR-ABL siRNA siRNA_Treat->Lysate siRNA_Treat->Viability Control Vehicle Control Control->Lysate Control->Viability Western Western Blot (BCR-ABL, p-STAT5, p-CrkL) Lysate->Western RT_qPCR RT-qPCR (BCR-ABL mRNA) Lysate->RT_qPCR

References

A Comparative Guide to the Cross-Reactivity Profile of SNIPER(ABL)-058

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SNIPER(ABL)-058, a novel Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), with other ABL-targeting compounds. It focuses on the critical aspect of cross-reactivity, offering supporting data and experimental context to inform research and development decisions.

Introduction to this compound

This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). It achieves this by hijacking the cellular ubiquitin-proteasome system. The molecule is a conjugate of the ABL kinase inhibitor Imatinib and a derivative of LCL161, a ligand for the Inhibitor of Apoptosis Proteins (IAPs), connected via a polyethylene glycol (PEG) linker.[1][2] This unique mechanism of action offers a potential therapeutic alternative to traditional kinase inhibition, particularly in the context of drug resistance.

Mechanism of Action of this compound

This compound functions by forming a ternary complex between the BCR-ABL protein and an IAP E3 ubiquitin ligase (such as cIAP1 or XIAP). This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. This event-driven pharmacology allows for the catalytic degradation of the target protein, distinguishing it from occupancy-driven inhibitors like Imatinib.

SNIPER_Mechanism cluster_0 Cellular Environment SNIPER This compound Ternary_Complex Ternary Complex (SNIPER + BCR-ABL + IAP) SNIPER->Ternary_Complex Binds BCR_ABL BCR-ABL (Target Protein) BCR_ABL->Ternary_Complex Binds IAP IAP E3 Ligase IAP->Ternary_Complex Recruited Ubiquitination Ubiquitination of BCR-ABL Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation of BCR-ABL Proteasome->Degradation Mediates Ub Ub Western_Blot_Workflow cluster_workflow Western Blot Protocol start Start: K562 Cell Culture treatment Treat cells with This compound (various concentrations/times) start->treatment lysis Cell Lysis (e.g., RIPA buffer with protease/phosphatase inhibitors) treatment->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE (separate proteins by size) quantification->sds_page transfer Protein Transfer to PVDF membrane sds_page->transfer blocking Blocking (e.g., 5% non-fat milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-ABL, anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (e.g., ECL substrate) secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis end End: Quantify BCR-ABL levels analysis->end

References

A Comparative Guide to BCR-ABL Degraders: Unveiling DC50 Values and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs), represents a paradigm shift in the therapeutic strategy for chronic myeloid leukemia (CML). By hijacking the ubiquitin-proteasome system, these novel molecules can induce the degradation of the oncogenic BCR-ABL fusion protein, offering a potential advantage over traditional kinase inhibitors. This guide provides a comparative analysis of the degradation potency (DC50 values) of various BCR-ABL degraders, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Quantitative Comparison of BCR-ABL Degrader Potency

The following table summarizes the half-maximal degradation concentration (DC50) values for a selection of BCR-ABL degraders. These values, primarily determined in the K562 human CML cell line, offer a quantitative measure of their potency in inducing the degradation of the BCR-ABL protein. It is important to note that direct comparisons should be made with caution, as experimental conditions such as treatment duration can influence the observed DC50 values.[1]

Degrader Name/IdentifierWarhead (BCR-ABL Binder)E3 Ligase LigandDC50 Value (nM)Cell LineTreatment Duration
Dasatinib-Based
Arg-PEG1-DasaDasatinibN-end rule ligand0.85K56248 hours[2]
SIAIS178DasatinibVHL8.5K562Not Specified[1]
Compound with 1 PEG linkerDasatinibN-end rule ligand~5 (98.8% reduction)K56248 hours[2]
DAS-6-2-2-6-CRBNDasatinibCRBN>60% degradation at 1µMK562Not Specified[3]
Asciminib-Based
SIAIS-100 (Compound 30)AsciminibLenalidomide (CRBN)2.7K562Not Specified[1][4]
P19AsAsciminibPomalidomide (CRBN)200K562Not Specified[1][3]
Ponatinib-Based
P19P (Compound 19)PonatinibPomalidomide (CRBN)20K562Not Specified[1][3]
Allosteric Inhibitor-Based
GMB-475GNF-5 (Allosteric)VHL340K56218 hours[5]
Imatinib-Based
Imatinib-PROTACsImatinibVariousInactive (no degradation)K562Not Specified[1]

Experimental Protocols

Accurate determination of DC50 values is critical for the evaluation and comparison of protein degraders. Below are detailed methodologies for key experiments cited in this guide.

Western Blotting for BCR-ABL Degradation

This protocol outlines the steps to quantify the degradation of BCR-ABL protein in response to degrader treatment.

  • Cell Culture and Treatment:

    • Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

    • Treat cells with a serial dilution of the BCR-ABL degrader or DMSO as a vehicle control for the desired duration (e.g., 18, 24, or 48 hours).

  • Cell Lysis and Protein Quantification:

    • Following treatment, harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for BCR-ABL (e.g., anti-Abl) overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BCR-ABL band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of BCR-ABL degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the degrader concentration and fit the data to a dose-response curve to determine the DC50 value.

Cell Viability Assays

These assays are used to determine the effect of BCR-ABL degradation on cell proliferation and viability.

MTT Assay Protocol

  • Cell Seeding and Treatment:

    • Seed K562 cells in a 96-well plate at an appropriate density.

    • Treat the cells with a serial dilution of the degrader or vehicle control and incubate for the desired period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the degrader concentration and fit the data to a dose-response curve to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol [6]

  • Reagent Preparation:

    • Thaw the CellTiter-Glo® Buffer and Substrate and equilibrate to room temperature.[7][8]

    • Reconstitute the lyophilized substrate with the buffer to form the CellTiter-Glo® Reagent.[7][8]

  • Assay Procedure:

    • Prepare a 96-well opaque-walled plate with cells in culture medium treated with the degrader or vehicle control.[7]

    • Equilibrate the plate to room temperature for approximately 30 minutes.[7]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

    • Record the luminescence using a luminometer.[7]

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only) from all experimental readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the degrader concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Molecular Landscape

To better understand the context in which these degraders operate, the following diagrams illustrate the BCR-ABL signaling pathway and a typical experimental workflow.

BCR_ABL_Signaling_Pathway cluster_membrane BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 CRKL CRKL BCR_ABL->CRKL SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT5->Proliferation STAT5->Survival Differentiation Inhibition of Differentiation CRKL->Differentiation

Caption: The BCR-ABL signaling pathway, a driver of CML.

DC50_Determination_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data_processing Data Processing Start Seed K562 Cells Treatment Treat with Degrader (Concentration Gradient) Start->Treatment Incubation Incubate for Specific Duration Treatment->Incubation Lysis Cell Lysis & Protein Quantification Incubation->Lysis WB Western Blot for BCR-ABL & Loading Control Lysis->WB Densitometry Densitometry Analysis WB->Densitometry Normalization Normalize to Loading Control Densitometry->Normalization Calculation Calculate % Degradation vs. Control Normalization->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting DC50 Determine DC50 Value Plotting->DC50

Caption: General workflow for determining the DC50 value of a protein degrader.

References

SNIPER(ABL)-058: A Comparative Analysis of Kinase Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SNIPER(ABL)-058 is a novel heterobifunctional molecule designed to induce the degradation of the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). It belongs to the class of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), which function by hijacking the cellular ubiquitin-proteasome system. This compound is composed of the ABL kinase inhibitor Imatinib linked to a ligand for the Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases. This dual-binding capability allows this compound to bring BCR-ABL into proximity with the IAP E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.[1][2] The degradation concentration 50 (DC50) for BCR-ABL reduction by this compound has been reported to be 10 μM.[1][3]

This guide provides a comparative analysis of the kinase specificity of this compound, leveraging available data to offer insights into its selectivity profile against other kinases.

Kinase Specificity Profile

Direct comprehensive kinome-wide specificity data for this compound is not publicly available. However, the kinase-binding component of this compound is the well-characterized inhibitor, Imatinib. The selectivity of this compound is therefore expected to be significantly influenced by the binding profile of Imatinib. It is important to note that the formation of a ternary complex between the degrader, the target kinase, and the E3 ligase can alter the selectivity profile compared to the parent inhibitor.

The following table summarizes the inhibitory activity of Imatinib against a panel of selected kinases to provide a baseline for understanding the potential on-target and off-target profile of this compound. This data is intended to serve as a reference point, acknowledging that the degradation efficiency and specificity of this compound may differ.

Kinase TargetIC50 (nM) of ImatinibComments
ABL1 25 - 100 Primary Target
KIT 100 Potent off-target
PDGFRA 100 Potent off-target
PDGFRB 100 Potent off-target
LCK>10,000Weakly inhibited
SRC>10,000Weakly inhibited
EGFR>10,000Weakly inhibited
VEGFR2>10,000Weakly inhibited

Note: IC50 values are approximate and can vary depending on the assay conditions. The data presented is a compilation from various sources for comparative purposes.

Studies have indicated that this compound exhibits remarkable selectivity for BCR-ABL-dependent signaling pathways, with minimal impact on other cellular signaling networks such as those mediated by ERK, Akt, and p38 MAP kinase. This suggests a degree of specificity in its action beyond simple kinase inhibition.

Experimental Protocols

To assess the kinase specificity of a degrader like this compound, a combination of in vitro kinase inhibition and cellular degradation assays would be employed.

In Vitro Kinase Inhibition/Binding Assay (e.g., KINOMEscan™)

This type of assay is used to determine the binding affinity of a compound against a large panel of kinases.

Principle: A competition binding assay where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is quantified, typically by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.

Methodology:

  • Kinase Panel: A comprehensive panel of recombinant human kinases is utilized.

  • Compound Preparation: this compound is serially diluted to a range of concentrations.

  • Assay Reaction: Kinases are incubated with the immobilized ligand and the test compound.

  • Quantification: The amount of kinase bound to the solid support is measured using qPCR.

  • Data Analysis: The results are typically expressed as the percentage of control (%Ctrl), where lower percentages indicate stronger binding. Dissociation constants (Kd) can be calculated from dose-response curves.

Cellular Kinase Degradation Assay

This assay measures the ability of the degrader to induce the degradation of specific kinases within a cellular context.

Principle: Target cells are treated with the degrader, and the levels of the target kinase and other potential off-target kinases are measured over time. A reduction in the protein level indicates degradation.

Methodology:

  • Cell Culture: A relevant cell line (e.g., K562, a CML cell line expressing BCR-ABL) is cultured.

  • Compound Treatment: Cells are treated with various concentrations of this compound for different durations (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • Immunoblotting (Western Blot): Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the target kinase (BCR-ABL) and a panel of other kinases to assess off-target degradation. A loading control (e.g., GAPDH, β-actin) is used to ensure equal protein loading.

  • Densitometry: The intensity of the protein bands is quantified to determine the relative protein levels.

Visualizations

Signaling Pathway of this compound Action```dot

SNIPER_ABL_058_Pathway IAP IAP BCR_ABL BCR_ABL IAP->BCR_ABL Ubiquitination Proteasome Proteasome BCR_ABL->Proteasome Targeting Ubiquitin Ubiquitin Degradation Degradation Proteasome->Degradation Degradation

Caption: Workflow for determining the kinase specificity of this compound.

References

A Head-to-Head Comparison of SNIPER(ABL)-058 and Dasatinib in Targeting BCR-ABL

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), both SNIPER(ABL)-058 and Dasatinib represent distinct and compelling strategies to counteract the oncogenic activity of the BCR-ABL fusion protein. While Dasatinib functions as a potent kinase inhibitor, this compound embodies a newer class of therapeutics known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which induce the targeted degradation of BCR-ABL. This guide provides a detailed, head-to-head comparison of their mechanisms, preclinical efficacy, and the experimental methodologies used to evaluate their performance, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition vs. Degradation

Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding pocket of the ABL kinase domain of BCR-ABL, as well as other kinases such as the SRC family, c-KIT, and PDGFR.[1] This binding event blocks the kinase activity of BCR-ABL, thereby inhibiting the downstream signaling pathways that drive CML cell proliferation and survival.[1]

In contrast, this compound operates through a fundamentally different mechanism. It is a heterobifunctional molecule composed of an Imatinib moiety, which binds to the ABL kinase domain of BCR-ABL, and a ligand for the inhibitor of apoptosis proteins (IAPs), LCL161.[2][3] This dual-binding capacity allows this compound to act as a molecular bridge, recruiting the E3 ubiquitin ligases cIAP1 and XIAP to the BCR-ABL protein.[2] This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome.[2] This degradation-based approach not only ablates the kinase activity but also eliminates the entire protein, including its scaffolding functions.

Preclinical Efficacy: A Comparative Overview

ParameterThis compoundDasatinibCell Line(s)Reference(s)
Mechanism Induces BCR-ABL protein degradationInhibits BCR-ABL kinase activityN/A[1][2]
Primary Targets BCR-ABL (for degradation)BCR-ABL, SRC family kinases, c-KIT, EPHA2, PDGFRβN/A[2]
DC50 (BCR-ABL Degradation) 10 µMNot ApplicableK562, KU812[2][3]
IC50 (Cell Viability) Data not available~4.6 nMK562[4]
Effect on Downstream Signaling Decreased phosphorylation of STAT5 and CrkLDecreased phosphorylation of CRKLK562, KU812[3][5]

Note: The DC50 represents the concentration required to degrade 50% of the target protein, while the IC50 represents the concentration required to inhibit 50% of cell viability. These are different metrics and not directly comparable.

Signaling Pathway Intervention

The following diagram illustrates the distinct points of intervention for this compound and Dasatinib in the BCR-ABL signaling pathway.

cluster_0 cluster_1 cluster_2 cluster_3 BCR-ABL BCR-ABL P P BCR-ABL->P Ub Ub BCR-ABL->Ub Ubiquitination Downstream Signaling Downstream Signaling P->Downstream Signaling Kinase Activity STAT5 STAT5 Downstream Signaling->STAT5 CrkL CrkL Downstream Signaling->CrkL Proliferation & Survival Proliferation & Survival STAT5->Proliferation & Survival CrkL->Proliferation & Survival Dasatinib Dasatinib Dasatinib->P Inhibits This compound This compound This compound->BCR-ABL Binds & Recruits E3 Ligase Proteasome Proteasome Ub->Proteasome Degradation

BCR-ABL Signaling and Drug Intervention

Experimental Protocols

Cell Viability (MTT Assay)

This protocol is a standard method for assessing the effect of compounds on cell proliferation and viability.

1. Cell Seeding:

  • CML cell lines (e.g., K562, KU812) are cultured in appropriate media.

  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight for adherent cells, or treated directly for suspension cells.

2. Compound Treatment:

  • A serial dilution of the test compound (this compound or Dasatinib) is prepared.

  • The culture medium is replaced with fresh medium containing the various concentrations of the compound.

  • Cells are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • A stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plate is incubated for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

4. Solubilization and Absorbance Reading:

  • A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured on a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells.

  • The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protein Degradation and Phosphorylation (Western Blot)

This protocol is used to quantify the levels of total and phosphorylated proteins.

1. Cell Lysis:

  • Cells are treated with the test compounds for the desired time points.

  • After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

  • The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

4. Immunoblotting:

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-BCR-ABL, anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkL, anti-CrkL, and a loading control like GAPDH or β-actin).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software. For degradation analysis (DC50), the level of the target protein is normalized to the loading control. For phosphorylation analysis, the level of the phosphorylated protein is normalized to the total protein level.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for evaluating and comparing the in vitro activity of this compound and Dasatinib.

cluster_0 Endpoint Assays CML Cell Culture\n(K562, KU812) CML Cell Culture (K562, KU812) Compound Treatment\n(this compound or Dasatinib) Compound Treatment (this compound or Dasatinib) CML Cell Culture\n(K562, KU812)->Compound Treatment\n(this compound or Dasatinib) Cell Viability Assay\n(MTT) Cell Viability Assay (MTT) Compound Treatment\n(this compound or Dasatinib)->Cell Viability Assay\n(MTT) Western Blot Analysis Western Blot Analysis Compound Treatment\n(this compound or Dasatinib)->Western Blot Analysis IC50 Determination IC50 Determination Cell Viability Assay\n(MTT)->IC50 Determination Protein Degradation Analysis\n(DC50 for SNIPER) Protein Degradation Analysis (DC50 for SNIPER) Western Blot Analysis->Protein Degradation Analysis\n(DC50 for SNIPER) Phosphorylation Analysis\n(Downstream Targets) Phosphorylation Analysis (Downstream Targets) Western Blot Analysis->Phosphorylation Analysis\n(Downstream Targets) Comparative Efficacy Comparative Efficacy IC50 Determination->Comparative Efficacy Protein Degradation Analysis\n(DC50 for SNIPER)->Comparative Efficacy Phosphorylation Analysis\n(Downstream Targets)->Comparative Efficacy

In Vitro Comparison Workflow

Conclusion

This compound and Dasatinib represent two distinct and powerful approaches to targeting the BCR-ABL oncoprotein. Dasatinib's strength lies in its potent, multi-kinase inhibition, with extensive clinical validation. This compound, while earlier in development, offers a novel mechanism of action by inducing the complete degradation of the BCR-ABL protein. This degradation-based strategy has the potential to overcome resistance mechanisms that may arise from kinase domain mutations and could address non-catalytic functions of the oncoprotein.

The preclinical data, while not from direct head-to-head studies, highlights the different metrics by which these compounds are evaluated. Dasatinib exhibits nanomolar potency in inhibiting cell viability, while this compound demonstrates micromolar efficacy in inducing BCR-ABL degradation. Further preclinical and eventual clinical comparisons will be crucial to fully elucidate the relative therapeutic potential of these two innovative strategies in the treatment of CML and other BCR-ABL-driven malignancies.

References

Safety Operating Guide

Prudent Disposal of SNIPER(ABL)-058: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the proper disposal of the research chemical SNIPER(ABL)-058 in a laboratory setting. As no specific disposal protocol from the manufacturer is publicly available, these procedures are based on established best practices for handling and disposing of potent, complex organic research compounds. Researchers must always consult their institution's specific safety guidelines and local regulations, and conduct a thorough risk assessment before handling or disposing of any chemical waste.

This compound is a selective and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER) that induces the degradation of the BCR-ABL protein. As a compound designed for biological activity, it should be handled with care and disposed of responsibly to minimize risk to personnel and the environment.

I. Risk Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough risk assessment should be conducted. The Safety Data Sheet (SDS) for the compound should be the primary source of information; however, in its absence, a conservative approach must be taken.

Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste.

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of chemical solutions.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact with the compound.
Body Protection Laboratory coat.Protects skin and clothing from contamination.

II. Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is through your institution's hazardous waste management program. Do not attempt to dispose of this compound down the drain or in regular trash.

Step 1: Segregation of Waste

  • All materials contaminated with this compound must be segregated as hazardous chemical waste.

  • This includes:

    • Unused or expired solid compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).

    • Contaminated PPE (gloves, etc.).

Step 2: Waste Collection and Labeling

  • Solid Waste:

    • Collect in a clearly labeled, sealable plastic bag or a designated solid waste container.

    • The label should include: "Hazardous Waste," the chemical name "this compound," and the approximate quantity.

  • Liquid Waste:

    • Collect in a dedicated, leak-proof, and chemically compatible container with a secure screw-top lid.

    • The container should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the solvent system used (e.g., DMSO, ethanol).

    • Do not mix incompatible waste streams in the same container.

  • Sharps Waste:

    • Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

Step 3: Storage of Waste

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Keep waste containers closed at all times, except when adding waste.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional procedures for waste pickup and documentation.

III. Spill Management

In the event of a spill of this compound powder or solution:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the required PPE.

  • Contain the Spill:

    • For solid spills: Gently cover with an absorbent material to prevent aerosolization.

    • For liquid spills: Cover with a chemical absorbent pad or granules.

  • Clean the Spill:

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Cleaning Materials: All materials used for cleaning the spill should be disposed of as hazardous waste.

IV. Conceptual Workflow and Mechanism

The following diagrams illustrate the general workflow for chemical waste disposal and the conceptual mechanism of action for this compound.

G cluster_lab Laboratory Operations cluster_disposal Disposal Workflow A This compound Use in Experiments B Generation of Contaminated Waste (Solid & Liquid) A->B C Segregate Waste Streams B->C D Label Waste Containers (Name, Hazard) C->D E Store in Satellite Accumulation Area D->E F Schedule EHS Waste Pickup E->F G Final Disposal (Incineration/Treatment) F->G Transport to Waste Facility

Caption: General workflow for the disposal of this compound waste.

G cluster_0 Mechanism of this compound A This compound D Ternary Complex Formation A->D B BCR-ABL Protein (Target) B->D C E3 Ubiquitin Ligase C->D E Ubiquitination of BCR-ABL D->E F Proteasomal Degradation E->F G Reduced BCR-ABL Levels F->G

Caption: Conceptual signaling pathway of this compound action.

Personal protective equipment for handling SNIPER(ABL)-058

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for SNIPER(ABL)-058

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PROFESSIONALS

This guide provides crucial operational and safety protocols for handling this compound, a novel targeted protein degrader. As a compound designed to induce the degradation of the BCR-ABL protein, it requires careful handling to ensure personnel safety and experimental integrity. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its components—a potent ABL inhibitor (Imatinib) and an IAP ligand (LCL161 derivative)—and general best practices for handling novel, potent research compounds.

Hazard Assessment and Key Safety Precautions

This compound is a bifunctional molecule that combines Imatinib and a derivative of LCL161. Based on the toxicological profiles of these components, this compound should be handled as a potent compound with potential health risks.

  • Imatinib: Harmful if swallowed, causes skin and eye irritation, and is suspected of causing genetic defects, cancer, and damage to fertility or an unborn child.[1][2][3][4]

  • LCL161: May be irritating to mucous membranes and the upper respiratory tract and may be harmful by inhalation, ingestion, or skin absorption.[5][6]

Given these properties, all handling of this compound must be conducted with appropriate personal protective equipment in a controlled laboratory environment.

Personal Protective Equipment (PPE) Protocol

A risk assessment should be performed for all procedures involving this compound to ensure the highest level of safety. The following table summarizes the minimum required PPE for various laboratory operations.

Operation Minimum Required PPE Recommended Best Practices
Weighing and Aliquoting (Solid Form) - Disposable Nitrile Gloves (Double-gloving recommended)- Chemical Splash Goggles- Full-face Shield- Lab Coat (Flame-resistant if solvents are nearby)- Respiratory Protection (N95 or higher)- Perform in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.- Use anti-static tools and weigh boats.
Solubilization and Dilution (Liquid Form) - Disposable Nitrile Gloves- Chemical Splash Goggles- Lab Coat- Conduct all liquid handling within a chemical fume hood.- Ensure caps on vials are securely fastened before vortexing or mixing.
Cell Culture and In Vitro Assays - Disposable Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields- Perform all cell culture work in a certified biosafety cabinet (BSC).- Change gloves immediately if they become contaminated.- Decontaminate all surfaces and equipment after use.
General Laboratory Handling - Lab Coat- Safety Glasses with Side Shields- Disposable Nitrile Gloves- Always wear closed-toe shoes and long pants.- Tie back long hair.- Wash hands thoroughly after handling the compound, even if gloves were worn.[7][8]

Operational Handling and Disposal Plan

Adherence to strict procedural steps is critical for both safety and the quality of research outcomes.

Experimental Workflow: Step-by-Step Guidance
  • Preparation and Reconstitution:

    • Before handling, ensure all necessary PPE is correctly donned.

    • Bring the vial of this compound to room temperature in a desiccator to prevent condensation.

    • Perform all weighing and initial solubilization in a chemical fume hood.

    • To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO.

    • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.

  • Dosing and Administration in Experiments:

    • When adding the compound to cell cultures or other experimental systems, use calibrated pipettes with filtered tips.

    • Ensure gentle mixing to achieve a homogenous concentration.

    • All treated plates, flasks, and tubes should be clearly labeled as containing a potent compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Contaminated PPE (gloves, disposable lab coats), weigh boats, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste bag or container.

  • Liquid Waste:

    • Aqueous solutions containing this compound (e.g., spent cell culture media) and organic solvent waste should be collected in separate, sealed, and clearly labeled hazardous waste containers.

    • Do not dispose of any liquid waste containing this compound down the drain.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company. Follow all local, state, and federal regulations for the disposal of potent research chemicals.

Mechanism of Action: BCR-ABL Degradation Pathway

This compound functions as a proteolysis-targeting chimera (PROTAC). It simultaneously binds to the target protein, BCR-ABL, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. This mechanism effectively reduces the levels of the oncogenic protein driving chronic myeloid leukemia (CML).

BCR_ABL_Signaling_Pathway Simplified BCR-ABL Signaling and this compound Action cluster_downstream Downstream Signaling Pathways cluster_sniper This compound Mechanism RAS RAS/MAPK Pathway Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K PI3K/AKT Pathway PI3K->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis JAK JAK/STAT Pathway JAK->Proliferation SNIPER This compound E3 E3 Ubiquitin Ligase SNIPER->E3 recruits BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) SNIPER->BCR_ABL binds E3->BCR_ABL ubiquitinates Proteasome Proteasome Degradation BCR-ABL Degradation Proteasome->Degradation BCR_ABL->RAS activates BCR_ABL->PI3K activates BCR_ABL->JAK activates BCR_ABL->Proteasome targeted to

Caption: Workflow of BCR-ABL signaling and this compound-mediated degradation.

References

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